Boc-N-Me-Leu-OH
描述
The exact mass of the compound Boc-N-methyl-L-leucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJFAOXATCRIKU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53363-89-6 | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-N-Me-Leu-OH: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH). This valuable N-methylated amino acid derivative is a critical building block in peptide synthesis, offering unique advantages for the development of peptide-based therapeutics with enhanced stability and biological activity.
Core Chemical Properties
This compound is a white to off-white solid, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the N-methylated amine of the leucine (B10760876) residue. This modification imparts specific chemical properties that are advantageous in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₄ | [1] |
| Molecular Weight | 245.32 g/mol | |
| CAS Number | 53363-89-6 | |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | Not available | |
| Optical Activity [α]20/D | -36±2°, c = 1% in methylene (B1212753) chloride | |
| Solubility | Insoluble in H₂O; Soluble in EtOH (≥40.2 mg/mL) and DMSO (≥43.3 mg/mL) | [3] |
| Storage | Store at -20°C | [3] |
Synthesis and Experimental Protocols
Synthesis of this compound (Adapted Protocol)
Materials:
-
Boc-L-leucine
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Dry argon or nitrogen gas
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
0.2 N Hydrochloric acid (HCl)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve Boc-L-leucine (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Deprotonation: Slowly add sodium hydride (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. Allow the mixture to stir for 30-60 minutes at this temperature.
-
Methylation: Add methyl iodide (3 equivalents) dropwise to the suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with 0.2 N HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel if necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-chemistry based solid-phase peptide synthesis (SPPS). The N-methylation provides steric hindrance that can protect the peptide backbone from enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptide therapeutic.[4] However, this steric hindrance also presents a challenge during the coupling reaction, often requiring more potent coupling reagents and longer reaction times to achieve high yields.
General Protocol for Coupling this compound in SPPS
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF).
-
Coupling of this compound:
-
Activation: In a separate vessel, pre-activate this compound (typically 3-4 equivalents relative to the resin loading) with a suitable coupling reagent. Due to the steric hindrance of the N-methyl group, stronger coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed in the presence of an additive like HOBt (Hydroxybenzotriazole) and a base like DIEA.
-
Coupling Reaction: Add the activated this compound solution to the neutralized resin and agitate for an extended period (e-g., 2-4 hours or overnight) to ensure complete coupling.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (B49086) test (for primary amines) or the isatin (B1672199) test (for secondary amines like N-methylated amino acids).
-
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.
Spectroscopic Data
While specific spectra for this compound were not found in the provided search results, representative data for similar Boc-protected amino acids can be used for comparative purposes. Commercial suppliers of this compound typically provide product-specific certificates of analysis which include NMR, IR, and mass spectrometry data.[3]
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the isobutyl group of leucine (a doublet for the two methyl groups and a multiplet for the methine proton), a singlet for the N-methyl group, and a large singlet for the nine equivalent protons of the Boc group. The α-proton signal would appear as a multiplet.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, and the various carbons of the leucine side chain and the N-methyl group.
-
FTIR: The infrared spectrum would show a broad O-H stretch from the carboxylic acid, C-H stretching vibrations from the alkyl groups, and strong C=O stretching bands from both the carboxylic acid and the urethane (B1682113) of the Boc group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]+ or, more commonly in electrospray ionization, the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Signaling Pathways and Experimental Workflows
The incorporation of N-methylated amino acids like this compound into peptides is a strategy to enhance their therapeutic properties, such as resistance to enzymatic degradation and improved membrane permeability.[4][5] This makes them valuable in the design of peptide drugs targeting various signaling pathways. While a specific signaling pathway directly modulated by a peptide containing N-methyl-leucine was not identified in the search results, the general application in peptide drug development is well-established.
Below are Graphviz diagrams illustrating the general synthesis of this compound and its incorporation into a peptide via SPPS.
Caption: Synthesis of this compound.
Caption: Boc-SPPS workflow for peptide synthesis.
References
An In-depth Technical Guide to Boc-N-Me-Leu-OH (CAS: 53363-89-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-butoxycarbonyl)-N-methyl-L-leucine (Boc-N-Me-Leu-OH), a pivotal building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and illustrates its application in the widely used Solid Phase Peptide Synthesis (SPPS) workflow.
Core Compound Data
This compound is a derivative of the amino acid leucine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group on the nitrogen.[] This N-methylation is a critical modification in peptide chemistry, as it can significantly enhance the therapeutic potential of peptide-based drugs. Peptides containing N-methylated amino acids often exhibit increased proteolytic stability, improved membrane permeability, and altered conformations.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 53363-89-6 |
| Molecular Formula | C₁₂H₂₃NO₄[3] |
| Molecular Weight | 245.32 g/mol |
| Appearance | White to off-white powder or solid[4] |
| Melting Point | 60.0 to 64.0 °C[5] |
| Optical Activity | [α]20/D −36±2°, c = 1% in methylene (B1212753) chloride |
| Solubility | Insoluble in H₂O; ≥40.2 mg/mL in EtOH; ≥43.3 mg/mL in DMSO[3] |
| Purity | Typically ≥98% (HPLC or TLC)[4] |
| Storage | Store at -20°C[3] |
Chemical Structure Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-[--INVALID-LINK--amino]-4-methylpentanoic acid[5] |
| SMILES | CC(C)C--INVALID-LINK--N(C)C(=O)OC(C)(C)C |
| InChI | InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m0/s1 |
| InChIKey | YXJFAOXATCRIKU-VIFPVBQESA-N |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-methylation of its precursor, Boc-L-leucine. The following protocol is a general method for this conversion.[2]
Materials:
-
Boc-L-leucine
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (B122720) (MeI)
-
N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Argon or Nitrogen gas
-
Ice bath
Procedure:
-
To a solution of Boc-L-leucine (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (6 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Sequentially add iodomethane (3 equivalents) and a catalytic amount of DMF.
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by silica (B1680970) gel column chromatography.
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids like this compound into a growing peptide chain on a solid support presents unique challenges due to steric hindrance. This often leads to slower and less efficient coupling reactions. The following protocol is optimized to address these challenges.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound
-
Coupling reagents (e.g., HBTU/HATU, PyBOP, or other uronium/phosphonium salts)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution (e.g., Trifluoroacetic acid (TFA) in DCM)
-
Neutralization solution (e.g., 10% DIEA in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Boc Deprotection: Remove the N-terminal Boc group from the peptide-resin using a solution of TFA in DCM.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and by-products.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.
-
Washing: Wash the resin with DMF to remove excess base.
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3-4 equivalents) with a suitable coupling reagent (e.g., HATU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours). Double coupling may be necessary to ensure high efficiency.
-
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using the Isatin test, as the Kaiser test is not effective for secondary amines.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-8 for the subsequent amino acids in the peptide sequence.
Analytical Data
While specific spectra are not publicly available in databases, typical analytical data for this compound with a purity of ≥98.00% can be obtained from suppliers, often including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data.[3] Researchers should request the Certificate of Analysis (COA) for batch-specific data.
Applications in Drug Development
The incorporation of this compound into peptide sequences is a strategic approach in medicinal chemistry to enhance the drug-like properties of peptide therapeutics. Its primary applications include:
-
Increased Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases, thereby extending the in-vivo half-life of the peptide.
-
Enhanced Membrane Permeability: By replacing an amide proton with a methyl group, a hydrogen bond donor is removed, which can increase the lipophilicity of the peptide and improve its ability to cross cell membranes.
-
Conformational Constraint: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.
-
Development of Novel Therapeutics: This building block is frequently employed in the synthesis of novel therapeutics, particularly in the fields of oncology and neurology, where precise molecular interactions are crucial.[4]
Safety and Handling
This compound is a combustible solid. Standard laboratory personal protective equipment, including a dust mask (type N95), eye shields, and gloves, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide serves as a foundational resource for professionals working with this compound. For specific applications and troubleshooting, consulting the primary literature and the technical support of your chemical supplier is recommended.
References
A Technical Guide to the Solubility of Boc-N-Me-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH), a critical building block in peptide synthesis and drug development. Understanding the solubility of this protected amino acid is paramount for its effective use in synthetic protocols and formulation studies. This document presents available quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.
Core Data Presentation: Quantitative Solubility of this compound
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data to facilitate solvent selection for various research and development applications. It is important to note that comprehensive solubility data across a wide range of organic solvents is not extensively published in the public domain.
| Solvent | Solubility | Molar Concentration (approx.) | Conditions & Notes |
| Dimethyl Sulfoxide (DMSO) | ≥43.3 mg/mL[1] | ≥176.5 mM | Requires sonication for dissolution. Hygroscopic DMSO can impact solubility; using newly opened solvent is recommended.[2][3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2][3] | 407.6 mM | Requires sonication. |
| Ethanol (EtOH) | ≥40.2 mg/mL[1] | ≥163.9 mM | - |
| Water | Insoluble[1] | - | - |
Experimental Protocols: Determining Solubility
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure suitable for determining the solubility of this compound.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
1. Materials and Equipment:
-
This compound
-
Selected analytical-grade solvents (e.g., DMSO, ethanol, methanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The necessary equilibration time may need to be determined empirically.
-
-
Sample Processing:
-
Following equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment.
-
To ensure complete separation of the undissolved solid, centrifuge the vials at high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantification via HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC method for the analysis of this compound. A typical method would involve a C18 column with a mobile phase of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid), and UV detection at an appropriate wavelength (e.g., ~210 nm).
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility in the solvent by applying the dilution factor.
-
Mandatory Visualization: Experimental Workflow
The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for Experimental Solubility Determination.
Caption: Logical flow for HPLC-based quantification.
References
An In-depth Technical Guide to the Stability and Storage of Boc-N-Me-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-Butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH). The information herein is critical for maintaining the integrity, purity, and performance of this key building block in peptide synthesis and drug development.
Introduction
This compound is an N-methylated amino acid derivative widely utilized in the synthesis of peptides with modified properties. The presence of the N-methyl group can enhance proteolytic stability, increase membrane permeability, and influence the conformational properties of the resulting peptides. The tert-butoxycarbonyl (Boc) protecting group is a staple in peptide chemistry, valued for its stability under a range of conditions and its facile removal under acidic conditions. Understanding the stability profile of this compound is paramount to ensure the quality and success of synthetic efforts and the subsequent biological evaluation of novel peptide-based therapeutics.
Chemical Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light. The primary degradation pathway of concern involves the acid-catalyzed removal of the Boc protecting group.
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. Exposure to strong acids, or prolonged exposure to moderate acids, will lead to the formation of N-methyl-L-leucine and gaseous byproducts. This degradation is generally irreversible and represents the principal chemical instability of the molecule.
Basic Conditions: this compound is generally stable under basic and nucleophilic conditions. The Boc protecting group is designed to be orthogonal to base-labile protecting groups, such as Fmoc, making it suitable for diverse synthetic strategies.
Thermal Stress: While specific data on the thermal degradation kinetics of this compound is not extensively available in peer-reviewed literature, general principles for amino acid derivatives suggest that prolonged exposure to high temperatures can lead to decomposition.
Photostability: As a white to off-white solid, significant degradation upon exposure to standard laboratory lighting is not typically observed. However, for long-term storage, protection from light is a prudent measure.
Recommended Storage Conditions
To ensure the long-term stability and preserve the purity of this compound, the following storage conditions are recommended based on supplier data sheets.[1]
Quantitative Storage Data
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Storage Conditions for this compound in Solution
| Storage Temperature | Recommended Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Note: For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols for Stability Assessment
Stability-Indicating HPLC Method Development
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from potential degradation products.
Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradants.
Methodology:
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A typical gradient might run from 5% to 95% B over 20-30 minutes.
-
-
Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for monitoring the peptide bond and the carbonyl group of the Boc moiety.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Temperature: The column should be maintained at a constant temperature, for instance, 25°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing stressed samples to ensure that degradation products do not co-elute with the main peak.
Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways and to generate potential degradation products for analytical method validation.
Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (neutral)
-
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (the acidic solution with a base and the basic solution with an acid), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
Objective: To evaluate the effect of elevated temperature on solid this compound.
Protocol:
-
Place a known quantity of solid this compound in a controlled temperature oven (e.g., at 60°C, 80°C).
-
At specified time intervals (e.g., 1, 3, 7 days), remove a sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Analyze the sample by HPLC to quantify the remaining this compound.
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Protocol:
-
Expose a sample of solid this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common setup involves a photostability chamber with a calibrated light source.
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.
-
After a defined exposure period (e.g., corresponding to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter), analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to assess for any degradation.
Logical Relationship of Stability Factors
The stability of this compound is governed by a set of interrelated factors. The following diagram illustrates the logical flow from storage conditions to the preservation of the compound's integrity.
References
Synthesis of Boc-N-Me-Leu-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-tert-Butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH), a crucial building block in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids like this compound into peptide backbones is a key strategy for enhancing the therapeutic properties of peptide-based drugs. N-methylation can significantly increase a peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability, and can also influence peptide conformation.[1][2]
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through the direct N-methylation of its precursor, Boc-L-leucine. A widely used and effective method involves the use of sodium hydride (NaH) to deprotonate both the carboxylic acid and the N-H of the Boc-protected amine, followed by alkylation with iodomethane (B122720) (methyl iodide).[3][4] This process, conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF), is favored as it is a non-epimerizing route.[4]
The workflow involves dissolving the Boc-L-leucine starting material, adding the methylating agent, and then carefully introducing the base. After the reaction proceeds to completion, a controlled quench and a standard acid-base extraction yield the final N-methylated product.
Caption: Workflow for the N-methylation of Boc-L-leucine.
Experimental Protocol
The following protocol is a detailed method for the N-methylation of Boc-L-leucine, adapted from established procedures for Boc-protected amino acids.[2][3]
Materials:
-
Boc-L-leucine
-
Dry Tetrahydrofuran (THF)
-
Iodomethane (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Argon gas
-
Ice bath
-
Isopropyl alcohol
-
0.1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Septum and balloon
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: A round-bottom flask equipped with a magnetic stir bar is oven-dried for at least one hour and allowed to cool in a desiccator or under a stream of argon.
-
Reaction Setup: The flask is flushed with argon. Dry THF is added, followed by the Boc-L-leucine and iodomethane. The flask is flushed again with argon, sealed with a septum, and stirred in an ice bath to cool for approximately 20 minutes.[2][3]
-
Addition of Sodium Hydride: Sodium hydride is added portion-wise to the cooled solution over several hours. Vigorous bubbling (hydrogen gas evolution) will be observed. An argon-filled balloon should be used to maintain an inert atmosphere and to allow for the safe release of gas.[2][3] Caution: NaH reacts violently with water.
-
Reaction Progression: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature to ensure completion.[3]
-
Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and adding isopropyl alcohol dropwise until the bubbling ceases. Water is then added cautiously.[2]
-
Workup: A significant portion of the organic solvent is removed using a rotary evaporator. The pH of the remaining aqueous residue is adjusted until it is acidic using 0.1 M HCl (verify with pH paper).[2][3]
-
Extraction: The acidic aqueous layer is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic extracts are then washed with brine.[2][3]
-
Drying and Isolation: The ethyl acetate layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the final product, this compound.[2]
Data Presentation: Reagents and Conditions
The following table summarizes the quantitative data for a representative synthesis. Note that the stoichiometry can be adjusted; while 2 equivalents of base are theoretically required, a gross excess of both sodium hydride and iodomethane is often used to drive the reaction to completion.[3]
| Parameter | Value / Condition | Source |
| Starting Material | Boc-L-leucine | [2][3] |
| Solvent | Dry Tetrahydrofuran (THF) | [2][3] |
| Solvent Volume | >20 mL per gram of NaH | [3] |
| Reagents | Sodium Hydride (NaH, 60% in oil) | [2][3] |
| Iodomethane (CH₃I) | [2][3] | |
| Stoichiometry | 4-10 equivalents of NaH and CH₃I | [3] |
| Reaction Temperature | 0 °C (addition), Room Temp (overnight) | [2][3] |
| Reaction Time | Several hours (addition) + Overnight | [3] |
| Quenching Agent | Isopropyl Alcohol | [2] |
| Workup | Acidification (0.1 M HCl), Extraction (EtOAc) | [2][3] |
References
The Biological Frontier of N-Methylated Leucine Derivatives: A Technical Guide for Researchers
An In-depth Exploration into the Synthesis, Biological Activity, and Therapeutic Potential of N-Methylated Leucine (B10760876) Derivatives for Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of N-methylated amino acids into peptide-based therapeutics has emerged as a powerful tool to enhance their pharmacological properties. Among these, N-methylated leucine derivatives are of particular interest due to their potential to improve metabolic stability, cell permeability, and target affinity. This technical guide provides a comprehensive overview of the biological activity of N-methylated leucine derivatives, detailing experimental protocols and presenting quantitative data to facilitate further research and drug development in this promising area.
Enhanced Proteolytic Stability: A Key Advantage
A primary challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases. N-methylation of the peptide backbone, including at leucine residues, can significantly increase resistance to enzymatic cleavage. This modification sterically hinders the approach of proteases, thereby prolonging the half-life of the peptide in biological systems.
Quantitative Data on Protease Stability
| Compound/Peptide | N-Methylated Residue(s) | Protease | Half-life (h) | Fold Increase in Stability |
| G-protein-binding core-motif peptide | None | Trypsin | 0.2 | - |
| G-protein-binding core-motif peptide | N-Me-L8 | Trypsin | >200 | >1000 |
Table 1: Impact of N-methylation on the proteolytic stability of a G-protein-binding core-motif peptide. Data extracted from a study on N-methyl scanning mutagenesis.[1]
Experimental Protocol: In Vitro Protease Stability Assay
This protocol outlines a general method for assessing the stability of N-methylated peptides in the presence of a specific protease.
Materials:
-
N-methylated peptide and non-methylated control peptide
-
Protease of interest (e.g., trypsin, chymotrypsin, or plasma)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the test peptides and the protease in the assay buffer.
-
Incubate the peptide (final concentration, e.g., 10 μM) with the protease (e.g., 10 μg/mL) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.
Modulation of Receptor Binding Affinity
The introduction of an N-methyl group on a leucine residue can influence the conformational flexibility of a peptide, which in turn can affect its binding affinity for a target receptor. This modification can either enhance or decrease binding, depending on the specific interactions within the binding pocket.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of an N-methylated leucine derivative for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand with known affinity for the receptor
-
Unlabeled N-methylated leucine derivative (test compound)
-
Assay buffer
-
Filtration apparatus (e.g., 96-well harvester)
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the unlabeled test compound.
-
In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through a filter mat.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Improved Cell Permeability and Oral Bioavailability
A significant hurdle for peptide therapeutics is their poor cell permeability and, consequently, low oral bioavailability. N-methylation of leucine residues can enhance a peptide's lipophilicity and reduce its hydrogen bonding capacity, both of which can favor passive diffusion across cell membranes.
Quantitative Data on Oral Bioavailability
| Compound | N-Methyl-Leucine Position | Oral Bioavailability (F%) in Mice |
| Peptidomimetic 3CLpro inhibitor (1a) | P2 | 22.80 |
| Peptidomimetic 3CLpro inhibitor (2b) | P2 | 23.09 |
Table 2: Oral bioavailability of peptidomimetic SARS-CoV-2 3CL protease inhibitors containing N-methyl-l-leucine.[2]
Experimental Protocol: Caco-2 Cell Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drug candidates.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (N-methylated leucine derivative)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated and polarized monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound to the apical (A) side of the monolayer (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
Impact on Signaling Pathways
Leucine itself is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which plays a central role in cell growth, proliferation, and protein synthesis. The introduction of an N-methyl group on leucine can modulate its interaction with components of this pathway. For instance, N-acetylleucine amide, a derivative of L-leucine, has been shown to inhibit amino acid-mTOR signaling, leading to G1 cell cycle arrest in Jurkat cells, suggesting it can act as a rapamycin-like agent.[3]
Prolonged deprivation of leucine can lead to a reactivation of mTORC1 that is dependent on the PI3K/Akt signaling pathway, highlighting a crosstalk between these two crucial cellular signaling networks.[4][5] While leucine is known to primarily signal through the mTOR pathway and not significantly affect the MAPK pathway, the specific effects of N-methylated leucine derivatives on these and other signaling pathways remain an active area of research.[6][7]
Case Study: N-Methyl-Leucine in a SARS-CoV-2 3CL Protease Inhibitor
A recent study on the development of peptidomimetic inhibitors for the SARS-CoV-2 3CL protease (3CLpro) provides a compelling example of the successful application of an N-methylated leucine derivative.[2] In this work, a series of inhibitors were synthesized based on the structure of nirmatrelvir. Two compounds, 1a and 2b , which incorporate an N-methyl-l-leucine at the P2 position, demonstrated potent inhibitory activity against 3CLpro and significant antiviral efficacy.
Quantitative Biological Data for 3CLpro Inhibitors
| Compound | 3CLpro IC50 (nM) | Antiviral EC50 (nM) |
| 1a | 18.06 | 313.0 |
| 2b | 22.42 | 170.2 |
Table 3: In vitro activity of N-methyl-l-leucine containing SARS-CoV-2 3CLpro inhibitors.[2]
These findings underscore the potential of N-methylated leucine derivatives in the design of potent and bioavailable therapeutic agents.
Conclusion
The incorporation of N-methylated leucine derivatives into peptides offers a versatile and effective strategy to overcome many of the challenges associated with peptide-based drug development. The enhanced proteolytic stability, improved cell permeability, and potential for modulating receptor affinity make these modified amino acids valuable tools for medicinal chemists. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in their efforts to design and develop the next generation of peptide therapeutics with improved pharmacological profiles. Further investigation into the specific effects of N-methyl-leucine on a broader range of biological targets and signaling pathways will undoubtedly uncover new therapeutic opportunities.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of N-Methylation in Enhancing Peptide Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their inherent pharmacological weaknesses, including poor metabolic stability, low membrane permeability, and conformational flexibility leading to reduced receptor affinity. A key chemical modification strategy to overcome these limitations is N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone. This modification can profoundly alter the physicochemical properties of a peptide, paving the way for the development of more potent and bioavailable peptide-based drugs. This guide provides a comprehensive overview of the multifaceted role of N-methylation, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Principles of N-Methylation and its Impact on Peptide Properties
N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone, a seemingly minor alteration that brings about significant structural and functional changes.[1] This modification imparts steric hindrance and removes a hydrogen bond donor, which collectively influences the peptide's conformation, stability, and interactions with biological systems.[1]
Conformational Control and Rigidity
The introduction of a methyl group on the amide nitrogen restricts the rotation around the C-N bond of the peptide backbone. This steric hindrance limits the available conformational space, often leading to a more rigid and well-defined three-dimensional structure.[1] This can be advantageous in drug design, as it can lock the peptide into its bioactive conformation, the specific shape required for optimal interaction with its biological target. Furthermore, N-methylation can induce a preference for a cis amide bond conformation, which can be crucial for emulating the structure of natural cyclic peptides and inducing β-turn motifs beneficial for cell permeability.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for breaking down peptides, often recognize and bind to the peptide backbone through hydrogen bonding. By replacing an amide hydrogen with a methyl group, N-methylation disrupts these crucial interactions, sterically hindering the approach of proteases and thereby increasing the peptide's half-life in biological fluids like plasma and intestinal homogenates.[1][2]
Improved Membrane Permeability and Oral Bioavailability
N-methylation significantly impacts a peptide's ability to cross biological membranes, a critical factor for oral bioavailability. The removal of a hydrogen bond donor reduces the peptide's polarity and desolvation penalty upon entering the lipophilic core of the cell membrane.[1][3] This increased lipophilicity, coupled with the potential to adopt conformations that shield polar groups through intramolecular hydrogen bonding, facilitates passive diffusion across the intestinal epithelium.[3][4]
Modulation of Receptor Affinity and Selectivity
The conformational rigidity imparted by N-methylation can have a profound effect on a peptide's binding affinity and selectivity for its target receptor.[5] By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in affinity. Conversely, if the induced conformation is not optimal for binding, a decrease in affinity can occur. This sensitivity to conformational changes allows for the fine-tuning of receptor subtype selectivity, a crucial aspect in minimizing off-target effects.
Quantitative Impact of N-Methylation on Peptide Properties
The following tables summarize the quantitative effects of N-methylation on key peptide properties, drawing from various studies. It is important to note that the impact of N-methylation is highly dependent on the specific peptide sequence and the position of the modification.
Table 1: Effect of N-Methylation on Proteolytic Stability
| Peptide/Analog | Modification | System | Half-life (t½) | Fold Improvement | Reference |
| Model Peptide | Non-methylated | Human Plasma | >360 min | - | [6] |
| Model Peptide | N-methylated | Human Plasma | >360 min | No significant change | [6] |
| Destruxin B | N-methylated | Not specified | - | - | [7] |
| Desmethyldestruxin B | Non-methylated analog of Destruxin B | Not specified | - | - | [7] |
Note: In some cases, cyclization and the presence of D-amino acids already confer high stability, making the additional effect of N-methylation on stability less pronounced in plasma stability assays.
Table 2: Effect of N-Methylation on Membrane Permeability
| Peptide/Analog | Modification | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| Cyclic Hexapeptide (Parent) | Non-methylated | PAMPA | Low (not specified) | [6] |
| Cyclic Hexapeptide (Analog) | Tri-N-methylated | PAMPA | High (not specified) | [6] |
| Destruxin B | N-methylated | PAMPA | Moderate (logPe -5.29) | [7] |
| Desmethyldestruxin B | Non-methylated analog of Destruxin B | PAMPA | Low (logPe -6.67) | [7] |
Table 3: Effect of N-Methylation on Receptor Binding Affinity
| Peptide/Analog | Target | Modification | Binding Affinity (IC₅₀ or Kᵢ) | Reference |
| Somatostatin Antagonist (Parent) | sst2 Receptor | Non-methylated | - | [8] |
| Somatostatin Antagonist (Analog 5) | sst2 Receptor | N-methylated at Lys(9) | 0.73 nM (inhibitory potency) | [8] |
| Somatostatin Antagonist (Analog 5) | sst5 Receptor | N-methylated at Lys(9) | 5.98 nM | [8] |
| Cyclic Enkephalin Analog (Parent) | μ Opioid Receptor | Non-methylated | Subnanomolar | |
| Cyclic Enkephalin Analog (Compound 1) | μ Opioid Receptor | N-methylated at Phe⁴ | Subnanomolar | |
| Cyclic Enkephalin Analog (Compound 5) | μ Opioid Receptor | Di-N-methylated | Subnanomolar |
Table 4: Effect of N-Methylation on Oral Bioavailability
| Peptide/Analog | Modification | Species | Oral Bioavailability (F%) | Reference |
| Tri-N-methylated Veber-Hirschmann peptide analog | Tri-N-methylated | Rat | 10% | |
| Cyclic Hexapeptide | Tri-N-methylated | Rat | 28% | [6] |
Experimental Protocols for Evaluating N-Methylated Peptides
This section provides detailed methodologies for key experiments used to characterize the properties of N-methylated peptides.
Solid-Phase Synthesis of N-Methylated Peptides
Objective: To synthesize N-methylated peptide analogs for subsequent biological evaluation.
Methodology: On-resin N-methylation is a common strategy integrated into solid-phase peptide synthesis (SPPS). A widely used method involves a three-step procedure on the resin-bound peptide:
-
Sulfonylation: The free N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Reagents: o-nitrobenzenesulfonyl chloride (o-NBS-Cl), collidine or diisopropylethylamine (DIEA), in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Procedure: The resin is swelled in the solvent, followed by the addition of the base and o-NBS-Cl. The reaction is typically carried out at room temperature for 1-2 hours.
-
-
Methylation: The sulfonamide proton is deprotonated with a base, and the resulting anion is alkylated with a methylating agent.
-
Reagents: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or other non-nucleophilic base, methyl p-nitrobenzenesulfonate or dimethyl sulfate, in DMF.
-
Procedure: The resin is treated with the base to deprotonate the sulfonamide, followed by the addition of the methylating agent. The reaction is monitored for completion.
-
-
Desulfonylation: The o-NBS protecting group is removed to liberate the N-methylated amine, allowing for the coupling of the next amino acid.
-
Reagents: 2-mercaptoethanol, DBU in DMF.
-
Procedure: The resin is treated with the cleavage cocktail until the o-NBS group is completely removed.
-
Coupling of the subsequent amino acid onto the N-methylated residue can be challenging due to steric hindrance. Specialized coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often required to achieve high coupling efficiencies.
In Vitro Proteolytic Stability Assay
Objective: To assess the resistance of N-methylated peptides to enzymatic degradation.
Methodology:
-
Preparation of Biological Matrix: Human plasma, serum, or intestinal homogenates are commonly used. The protein concentration of the matrix is determined.
-
Incubation: The peptide is incubated in the biological matrix at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching and Protein Precipitation: The enzymatic reaction is stopped by adding a quenching solution, typically an organic solvent like acetonitrile (B52724) or methanol, often containing an internal standard. This step also serves to precipitate the proteins from the matrix.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant containing the peptide is collected.
-
Analysis: The concentration of the remaining intact peptide in the supernatant is quantified using a suitable analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of the remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive membrane permeability of N-methylated peptides.
Methodology:
-
Plate Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with an artificial membrane solution (e.g., 10% lecithin (B1663433) in dodecane). A 96-well acceptor plate is filled with buffer.
-
Compound Addition: The test peptide is dissolved in a suitable buffer and added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow the peptide to diffuse from the donor to the acceptor chamber.
-
Quantification: After incubation, the concentrations of the peptide in both the donor and acceptor wells are determined using LC-MS or another suitable analytical method.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (VA / (Area * time)) * -ln(1 - [drug]acceptor / [drug]equilibrium) where VA is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [drug]acceptor is the drug concentration in the acceptor well, and [drug]equilibrium is the theoretical equilibrium concentration.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of N-methylated peptides using a cell-based model that can account for both passive and active transport mechanisms.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by checking the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay: The assay is performed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess both absorption and efflux.
-
The peptide solution is added to the donor chamber (apical or basolateral).
-
The plates are incubated at 37°C.
-
Samples are collected from the receiver chamber at specific time points.
-
-
Analysis: The concentration of the peptide in the collected samples is quantified by LC-MS.
-
Calculation of Apparent Permeability (Papp): The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER significantly greater than 1 suggests that the peptide is a substrate for an efflux transporter.
Receptor Binding Assay
Objective: To determine the affinity of N-methylated peptides for their target receptor.
Methodology: A competitive binding assay is commonly employed.
-
Preparation: A source of the target receptor is prepared (e.g., cell membranes from cells overexpressing the receptor). A radiolabeled or fluorescently labeled ligand with known high affinity for the receptor is used.
-
Competition: A constant concentration of the labeled ligand and the receptor preparation are incubated with varying concentrations of the unlabeled test peptide (the N-methylated analog).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound ligand is then separated from the unbound ligand (e.g., by filtration).
-
Quantification: The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement).
-
Data Analysis: A competition curve is generated by plotting the percentage of bound labeled ligand against the concentration of the unlabeled test peptide. The IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand) is determined from this curve. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conformational Analysis by NMR Spectroscopy
Objective: To determine the three-dimensional structure and conformational dynamics of N-methylated peptides in solution.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or an organic solvent like DMSO-d₆).
-
NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key experiments include:
-
¹H NMR: Provides initial information about the number and type of protons.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation. This is particularly important for identifying inter-residue contacts and defining the peptide's fold.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.
-
Structural Restraint Generation: NOE cross-peaks are converted into upper distance limits between protons. Coupling constants can be used to derive dihedral angle restraints.
-
Structure Calculation and Refinement: The experimental restraints are used in molecular dynamics or distance geometry algorithms to calculate an ensemble of 3D structures that are consistent with the NMR data.
Visualizing Key Processes and Pathways
Experimental Workflow for N-Methylated Peptide Drug Discovery
The following diagram illustrates a typical workflow for the design and evaluation of N-methylated peptides in a drug discovery context.
References
- 1. Comparison of the properties of the CsA analogs monoacetyl CyC (o-acetyl-threonine2 cyclosporin) and methyl-alanyl CsA (N-methyl-L-alanyl6 cyclosporin); monoacetyl cyclosporin is immunosuppressive without binding to cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin A and its nonimmunosuppressive analogue N-Me-Val-4-cyclosporin A mitigate glucose/oxygen deprivation-induced damage to rat cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the properties of the CsA analogs monoacetyl CyC (o-acetyl-threonine2 cyclosporin) and methyl-alanyl CsA (N-methyl-L-alanyl6 cyclosporin); monoacetyl cyclosporin is immunosuppressive without binding to cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
Methodological & Application
Application Notes and Protocols for Boc-N-Me-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation can significantly increase metabolic stability by conferring resistance to proteolytic degradation, improve membrane permeability, and modulate conformation to enhance binding affinity and selectivity for biological targets. Boc-N-Me-Leu-OH, a protected form of N-methylated leucine, is a key building block in the synthesis of such modified peptides.
However, the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids presents unique challenges. The steric hindrance caused by the N-methyl group can lead to slower and less efficient coupling reactions, resulting in lower yields and the formation of deletion sequences. This document provides detailed application notes and optimized protocols for the successful incorporation of this compound in SPPS, addressing these challenges to ensure high coupling efficiency and final peptide purity.
Key Considerations for Incorporating this compound in SPPS
-
Steric Hindrance: The secondary amine of N-methylated amino acids is sterically hindered, making the formation of the peptide bond more difficult compared to primary amines. This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles.
-
Coupling Reagent Selection: Standard coupling reagents like DCC/HOBt are often inefficient for N-methylated amino acids. More potent activating agents such as phosphonium (B103445) salts (PyAOP, PyBOP) or aminium/uronium salts (HATU, HBTU) are recommended to achieve high coupling yields.[1][2]
-
Reaction Monitoring: The widely used Kaiser test for monitoring the presence of free primary amines is not effective for N-methylated amino acids. Alternative qualitative tests, such as the isatin (B1672199) test or the bromophenol blue test, are required to monitor the completion of the coupling reaction.
-
Cleavage Conditions: Peptides rich in N-methylated amino acids can be susceptible to side reactions during the final cleavage from the resin, such as fragmentation between consecutive N-methylated residues.[1] The duration and conditions of the cleavage step should be carefully optimized.
Data Presentation
Table 1: Representative Quantitative Data for SPPS of a Peptide Containing this compound
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide incorporating a this compound residue. These values are illustrative and can vary based on the specific peptide sequence, resin, and instrumentation used.
| Parameter | Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test. |
| Coupling Efficiency (this compound) | ~95-99% | May require double coupling or optimized reagents. Monitored by the isatin or bromophenol blue test. |
| Overall Crude Peptide Yield | 50 - 75% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is typically required to remove deletion and truncated sequences. |
| Final Purified Peptide Yield | 15 - 35% | Post-purification yield. |
Table 2: Comparison of Coupling Reagents for N-Methylated Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids like this compound. The following table provides a comparison of commonly used reagents.
| Reagent | Reagent Type | Advantages | Considerations |
| PyAOP/PyBOP | Phosphonium Salt | Among the most effective reagents for coupling N-methylated amino acids, particularly for N-Me to N-Me couplings.[1] | By-products can sometimes be challenging to remove completely. |
| HATU | Aminium/Uronium Salt | Highly reactive, excellent for hindered couplings, and generally leads to low racemization.[3] | Higher cost compared to other reagents. Can lead to guanidinylation of the N-terminal amine as a side reaction. |
| HBTU/TBTU | Aminium/Uronium Salt | Efficient and widely used reagents, but generally less effective than HATU for highly hindered couplings. | Can also cause guanidinylation of the N-terminal amine. |
| DIC/HOBt | Carbodiimide | Cost-effective and commonly used for standard amino acid couplings. | Generally inefficient for sterically hindered N-methylated amino acids, leading to low yields and incomplete reactions. |
Experimental Protocols
Protocol 1: Manual Boc-SPPS Incorporating this compound
This protocol details the manual solid-phase synthesis of a peptide incorporating this compound on a Merrifield resin.
1. Resin Swelling:
-
Swell the Merrifield resin in Dichloromethane (DCM) for 1-2 hours, followed by washing with N,N-Dimethylformamide (DMF).
2. Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).
3. Neutralization:
-
Treat the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5x).
4. Coupling of Standard Boc-Amino Acids:
-
In a separate vial, dissolve the Boc-amino acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.
5. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents), PyAOP (3 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the isatin test (a blue-green color indicates a free secondary amine). If the test is positive, a second coupling is recommended.
6. Capping (Optional):
-
If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
7. Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin thoroughly with DMF and DCM, and dry it under vacuum.
-
Perform the cleavage using anhydrous Hydrogen Fluoride (HF) with a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) at 0°C for 1-2 hours in a specialized HF cleavage apparatus.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitated peptide several times with cold diethyl ether and dry under vacuum.
8. Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
Mandatory Visualization
Caption: General experimental workflow for Boc-SPPS incorporating N-methylated amino acids.
Application Example: Cyclosporin (B1163) A and the Calcineurin-NFAT Signaling Pathway
Cyclosporin A is a potent immunosuppressive drug that is a cyclic peptide containing several N-methylated amino acids, including N-methyl-leucine. Its mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.[4][5]
Upon T-cell activation, intracellular calcium levels rise, leading to the activation of the phosphatase calcineurin.[6][7] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[8][9] Dephosphorylated NFAT then translocates to the nucleus, where it activates the transcription of genes encoding cytokines, such as Interleukin-2 (IL-2), which are essential for the proliferation and activation of T-cells.[4][10]
Cyclosporin A, by binding to cyclophilin, forms a complex that inhibits the phosphatase activity of calcineurin.[4][11] This prevents the dephosphorylation and nuclear translocation of NFAT, thereby blocking the production of IL-2 and suppressing the immune response.[4][10]
Caption: The Calcineurin-NFAT signaling pathway and the inhibitory action of Cyclosporin A.
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gosset.ai [gosset.ai]
- 7. researchgate.net [researchgate.net]
- 8. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for Boc-N-Me-Leu-OH Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial building blocks in modern peptide chemistry, imparting enhanced proteolytic stability, increased membrane permeability, and conformational rigidity to synthetic peptides. Boc-N-Me-Leu-OH, a tert-butyloxycarbonyl-protected N-methyl-L-leucine, is a frequently utilized derivative for introducing N-methyl-leucine into peptide sequences. However, the steric hindrance posed by the N-methyl group presents a significant challenge during peptide coupling, often leading to incomplete reactions and low yields.
These application notes provide a comprehensive guide to effective coupling protocols for this compound, including a comparison of common coupling reagents, detailed experimental procedures, and troubleshooting strategies. Additionally, the mechanism of action of Cyclosporin A, a prominent therapeutic peptide containing N-methyl-leucine, is detailed to illustrate the biological significance of incorporating this modified amino acid.
Data Presentation: Comparison of Coupling Reagent Efficiency
The choice of coupling reagent is critical for achieving high yields and purity when incorporating sterically hindered amino acids like this compound. The following tables summarize the performance of various coupling reagents in the synthesis of peptides containing N-methylated amino acids and other challenging sequences.
Table 1: Comparison of Coupling Reagents for the Synthesis of a Peptide Containing Two N-Methyl-Leucine Residues (H-Tyr-MeLeu-MeLeu-Phe-Leu-NH2)
| Coupling Reagent | % Composition of Desired Product (YMeLMeLFL) | % Composition of Deletion Product (MeLFL) | % Composition of Double Deletion Product (YMeLFL) |
| PyBOP® | 5 | 60 | 31 |
| HBTU | 15 | 35 | 45 |
| TBTU | 18 | 32 | 43 |
| HATU | 45 | 15 | 30 |
Data adapted from a study where the last two residues were coupled for only 5 minutes to highlight differences in reagent efficiencies.[1]
Table 2: General Performance Comparison of Common Coupling Reagents for Difficult Peptide Couplings
| Coupling Reagent | Typical Yield | Racemization | Key Advantages & Disadvantages |
| HATU | >90% | Very Low | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[2][3] Disadvantages: Higher cost. Can cause guanidinylation of the N-terminal amine if used in excess.[2] |
| PyAOP | High | Low | Advantages: As effective as HATU, especially for N-methyl amino acids, without the risk of guanidinylation.[4][5] |
| PyBOP® | High (>90%) | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[6] Disadvantages: Less efficient for sterically hindered amino acids compared to HATU, especially with shorter reaction times.[2] |
| HBTU | High (>90%) | Low | Advantages: Good balance of reactivity and cost.[3] Disadvantages: Can be less effective than HATU in preventing racemization for sensitive amino acids.[3] May cause guanidinylation.[4] |
| EDC/HOBt | 70-90% | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to uronium/phosphonium salts; HOBt is essential to suppress racemization.[3] |
Experimental Protocols
The following protocols are recommended for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling
This protocol is highly recommended for coupling this compound, especially in challenging sequences.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-4 equivalents)
-
HATU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using standard procedures (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the deprotection solution, followed by DCM (3 times) and a final DMF wash (3 times).
-
Activation: In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF. Add DIPEA or collidine to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).
-
Monitoring: Monitor the coupling reaction using the bromophenol blue test. The standard ninhydrin (B49086) test is not effective for secondary amines. A negative bromophenol blue test (beads remain yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally with methanol (B129727) (2 times) before drying under vacuum if it is the final step, or proceeding to the next deprotection step.
-
Double Coupling (Optional): If the bromophenol blue test indicates an incomplete reaction, a second coupling is recommended. Repeat steps 4-7 with a fresh solution of activated this compound.
Protocol 2: PyAOP-Mediated Coupling
PyAOP is an excellent alternative to HATU, offering similar efficiency without the risk of N-terminal guanidinylation.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-4 equivalents)
-
PyAOP (3-4 equivalents)
-
DIPEA or 2,4,6-Collidine (6-8 equivalents)
-
Anhydrous DMF or NMP
-
DCM
Procedure:
The procedure is identical to the HATU-mediated coupling protocol, with PyAOP replacing HATU in the activation step.
Mandatory Visualizations
Experimental Workflow for this compound Coupling
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for the incorporation of this compound.
Signaling Pathway: Mechanism of Action of Cyclosporin A
Cyclosporin A (CsA) is a cyclic undecapeptide produced by the fungus Tolypocladium inflatum and is a potent immunosuppressant.[7] Its structure contains seven N-methylated amino acids, including two N-methyl-leucine residues.[7] The immunosuppressive activity of CsA is primarily due to the inhibition of T-cell activation.[8][9]
Caption: Simplified signaling pathway of Cyclosporin A in T-cell activation inhibition.
Upon entering a T-cell, Cyclosporin A binds to the intracellular protein cyclophilin.[9] This complex then binds to and inhibits the phosphatase activity of calcineurin.[8][9][10] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[9][10] By inhibiting calcineurin, CsA prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[8][9][10] As a result, NFAT cannot activate the transcription of genes for cytokines such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.[9][10] This blockade of cytokine production leads to the immunosuppressive effect.[8] In addition to the calcineurin/NFAT pathway, CsA has also been shown to inhibit the JNK and p38 signaling pathways.[8]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Deprotection of Boc-N-Me-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH) is a critical building block in the synthesis of peptides and peptidomimetics, particularly for introducing N-methylated leucine (B10760876) residues. The N-methyl group can impart desirable pharmacological properties, such as increased metabolic stability and cell permeability. The tert-butoxycarbonyl (Boc) protecting group is widely used for the temporary protection of the amine functionality due to its stability under various conditions and its facile removal under acidic conditions.
These application notes provide detailed protocols for the deprotection of this compound, methods for monitoring the reaction, and purification of the resulting N-Me-Leu-OH.
Data Presentation
The selection of the deprotection method for this compound depends on the sensitivity of other functional groups in the molecule and the desired scale of the reaction. The following table summarizes common deprotection conditions and typical outcomes for N-methylated amino acids.
| Reagent/Method | Typical Conditions | Reaction Time | Notes | Potential Side Reactions |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM)[1], 0°C to room temperature | 1-2 hours[1][2] | A common and generally efficient method.[3][4] The N-methyl group can increase steric hindrance, potentially requiring longer reaction times or stronger conditions compared to non-methylated amino acids.[2] | S-alkylation of sensitive residues like methionine by the tert-butyl cation.[2] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane[5] or Methanol (MeOH)[3], Room temperature | 30 minutes - 3 hours[5][6] | Often considered a milder alternative to TFA for certain substrates.[7] Provides the hydrochloride salt of the deprotected amine. | Formation of chlorinated byproducts under certain conditions. |
| p-Toluenesulfonic Acid (p-TsOH) | p-TsOH in Toluene (B28343) or Acetonitrile[8] | 30 seconds (with microwave irradiation)[8] | Can be a very rapid method, especially with microwave enhancement.[8] | May require elevated temperatures if not using microwave. |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Varies with the specific Lewis acid used. | Varies | Can be used for selective deprotection in the presence of other acid-labile groups.[9][10] | Can be harsh and may not be compatible with all functional groups. |
| Thermal Deprotection | High temperatures (e.g., 150°C) in solvents like dioxane/water[7] | 30 minutes to several hours[7] | Useful when acidic conditions need to be avoided. | May not be suitable for thermally sensitive molecules. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the removal of the Boc group from this compound using a solution of TFA in DCM.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add an equal volume of TFA to the stirred solution (to achieve a 50% TFA/DCM v/v concentration).[2]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]
-
To remove residual TFA, co-evaporate the residue with toluene (2-3 times).[2]
-
Dissolve the residue in an appropriate organic solvent such as ethyl acetate (B1210297) or DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. (Caution: CO₂ evolution).[4]
-
Wash the organic layer with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected N-Me-Leu-OH.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)
This protocol offers an alternative method using HCl in dioxane, which can be advantageous for substrates sensitive to TFA.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes (optional, for precipitation)
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane to the mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate. If so, collect the solid by filtration or centrifugation.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt, then collect the solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. microsaic.com [microsaic.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Utilizing Boc-N-Me-Leu-OH in Automated Peptide Synthesizers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as N-tert-butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH), into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs. N-methylation can significantly increase metabolic stability, improve membrane permeability, and provide conformational constraints, leading to peptides with enhanced pharmacokinetic profiles. However, the steric hindrance introduced by the N-methyl group presents unique challenges in automated solid-phase peptide synthesis (SPPS), necessitating optimized protocols and reagents.
This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using automated synthesizers.
Challenges in Synthesizing N-Methylated Peptides
The primary challenge in incorporating N-methylated amino acids lies in the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions. This can result in lower yields and the accumulation of deletion sequences. To overcome these challenges, optimized coupling conditions, including the use of potent coupling reagents and potentially longer reaction times or double coupling cycles, are crucial for achieving high-purity peptides.
Data Presentation: Synthesis Parameters and Expected Outcomes
The following tables summarize typical quantitative data for the solid-phase synthesis of a model peptide containing an N-methylated amino acid. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation. The data is adapted from protocols for the similar amino acid, Boc-N-Me-D-Glu(OBzl)-OH, and serves as a general guideline.[1]
Table 1: Typical Synthesis Parameters and Yields [1]
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used for Boc-SPPS. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test. |
| Coupling Efficiency (this compound) | ~95-98% | May require double coupling or optimized reagents. Monitored by the Isatin test. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |
Table 2: Recommended Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Key Advantages |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient, even for sterically hindered couplings.[2] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A widely used and effective coupling reagent.[3] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Particularly effective for coupling N-protected N-methyl amino acids.[3] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A newer generation reagent with high efficiency and a favorable safety profile.[2][4] |
Experimental Protocols
This section provides a detailed protocol for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer employing Boc chemistry.
Materials
-
This compound
-
Standard Boc-protected amino acids
-
Merrifield or PAM resin
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HATU, HBTU)
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Acetic anhydride
-
Pyridine
-
Cold diethyl ether
-
Scavengers (e.g., p-cresol, thioanisole)
-
Automated peptide synthesizer
Protocol for Automated Boc-SPPS
The following protocol outlines a typical cycle for an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument manufacturer's recommendations and the specific peptide sequence.
1. Resin Preparation:
-
Swell the resin in DCM for 30-60 minutes in the reaction vessel.
2. Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove residual TFA.
3. Neutralization:
-
Wash the resin with DMF.
-
Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF to remove excess base.
4. Coupling of Standard Boc-Amino Acids:
-
In a separate vial, dissolve the standard Boc-amino acid (3 equivalents), HOBt (3 equivalents), and a coupling reagent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Transfer the activated amino acid solution to the reaction vessel and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
5. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents), HOAt (3 equivalents), and a more potent coupling reagent like HATU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Transfer the activated amino acid solution to the reaction vessel and allow it to react for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.
-
Monitor the coupling reaction using the Isatin test (the Kaiser test will be negative for the secondary amine). If the test is positive (indicating a free amine), a second coupling is recommended.
6. Capping (Optional):
-
If coupling is incomplete after a second attempt, cap any unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
7. Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final deprotection step to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DMF and DCM, and dry it under vacuum.
-
Cleave the peptide from the resin using a strong acid cocktail, such as HF with scavengers (e.g., 90% HF, 5% p-cresol, 5% thioanisole) at 0°C for 1-2 hours.
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.
8. Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
Visualizations
Experimental Workflow
Caption: Automated Boc-SPPS workflow for N-methylated peptides.
Logical Relationship of Coupling Optimization
References
Application Notes and Protocols for Boc-N-Me-Leu-OH in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide-based therapeutics represents a pivotal strategy in modern medicinal chemistry for enhancing their drug-like properties. Boc-N-Me-Leu-OH (N-tert-butoxycarbonyl-N-methyl-L-leucine) is a key building block in this endeavor. The N-methylation of the peptide backbone is known to confer several advantageous properties, including improved metabolic stability against enzymatic degradation, increased membrane permeability, and the ability to fine-tune peptide conformation for optimal receptor binding.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis and evaluation of novel peptide drug candidates.
Applications of this compound in Medicinal Chemistry
The introduction of an N-methyl group on the leucine (B10760876) residue can profoundly impact the therapeutic potential of a peptide. Key applications include:
-
Enhanced Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological fluids. This is a critical step towards developing orally bioavailable or long-acting peptide therapeutics.[1]
-
Modulation of Bioactivity: By constraining the peptide's conformational flexibility, N-methylation can pre-organize the peptide into its bioactive conformation, potentially leading to enhanced receptor binding affinity and selectivity. However, this effect is highly context-dependent and requires empirical validation.[1]
-
Improved Pharmacokinetic Profile: Increased lipophilicity due to N-methylation can lead to improved absorption and distribution of the peptide drug candidate.
Quantitative Data Summary
The following tables summarize representative data from the literature, illustrating the quantitative impact of N-methylation on peptide properties. While not all examples use N-methyl-leucine specifically, they demonstrate the general principles and potential magnitude of the effects.
Table 1: Effect of N-Methylation on Receptor Binding Affinity of a Somatostatin (B550006) Analog
| Peptide Analog (DPhe5 series) | N-Methylated Residue | sst5 Receptor Affinity (Kd, nM) |
| Parent Peptide | None | - |
| Analog | D-Trp8 | High Affinity |
| Analog | Phe7 | Affinity Destroyed |
| Analog | Thr10 | Affinity Destroyed |
Data from a study on somatostatin octapeptide agonists, demonstrating that the effect of N-methylation on receptor binding is position-dependent.
Table 2: Impact of N-Methylation on Protease Resistance
| Peptide | N-Methylated Residue | Fold Increase in Protease Resistance |
| G-protein ligand DKLYWWEFL | None | 1 |
| N-Me-D-DKLYWWEFL | Asp | 72 |
| D(N-Me-K)LYWWEFL | Lys | >1000 |
| DKLY(N-Me-L)WWEFL | Leu | >1000 |
| DKLYW(N-Me-Y)EFL | Tyr | >1000 |
Illustrative data showing a dramatic increase in resistance to trypsin cleavage upon single N-methylation at various positions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual Boc-SPPS for incorporating a this compound residue into a peptide sequence on a Merrifield resin.
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
Boc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Piperidine (for Fmoc chemistry, if applicable)
-
Cleavage cocktail (e.g., HF/anisole or TFA/scavengers)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Treat with fresh 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, longer coupling times are often necessary for N-methylated amino acids.[2][3]
-
Monitor the coupling completion using the Kaiser test (note: the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue). The Isatin test can be used as an alternative.
-
If the coupling is incomplete, a second coupling can be performed.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., high HF or a TFA-based cocktail with scavengers).[4]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Proteolytic Stability Assay
This protocol provides a general method for assessing the stability of a peptide containing N-methyl-leucine in human serum.
Materials:
-
Test peptide (with and without N-Me-Leu)
-
Human serum
-
Trichloroacetic acid (TCA) solution (10%)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Incubator at 37°C
Procedure:
-
Incubation: Incubate the test peptide at a final concentration of 1 mg/mL in human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of 10% TCA solution to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase HPLC.
-
Quantification: Quantify the peak area of the intact peptide at each time point.
-
Data Analysis: Calculate the percentage of peptide remaining relative to the 0-minute time point and determine the half-life (t½) of the peptide.
Visualizations
Experimental Workflow for SPPS of a Peptide with this compound
Caption: Boc-SPPS workflow for incorporating this compound.
Hypothetical Signaling Pathway Modulation by a Peptide Antagonist
The following diagram illustrates how a peptide antagonist containing N-methyl-leucine might inhibit a G-protein coupled receptor (GPCR) signaling pathway. The enhanced stability and optimized conformation of the N-methylated peptide can lead to high-affinity binding and effective blockage of the downstream cascade.
Caption: Antagonism of a GPCR signaling pathway by a modified peptide.
Conclusion
This compound is an indispensable tool in medicinal chemistry for the development of peptide-based drugs with improved pharmacokinetic profiles. The strategic incorporation of N-methyl-leucine can significantly enhance proteolytic stability and modulate biological activity. The provided protocols and application notes offer a framework for researchers to effectively utilize this valuable building block in their drug discovery efforts. Careful optimization of synthesis and thorough biological evaluation are paramount to unlocking the full potential of N-methylated peptides as next-generation therapeutics.
References
Synthesis of Peptides Containing N-Methylated Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs.[1] This modification can significantly improve a peptide's pharmacokinetic properties by increasing its metabolic stability, enhancing membrane permeability, and modulating its conformation to improve receptor binding affinity and selectivity.[1][2] However, the synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily due to the steric hindrance and reduced nucleophilicity of the N-methylated amine, which can lead to incomplete coupling reactions and the formation of deletion sequences.[3][4]
This document provides detailed application notes on the synthesis of N-methylated peptides, a summary of quantitative data for the selection of optimal coupling reagents, comprehensive experimental protocols for key synthetic methods, and visualizations of the synthetic workflows.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful synthesis of peptides containing N-methylated amino acids. The following tables summarize the performance of various coupling reagents in terms of crude peptide purity and reaction efficiency.
Table 1: Performance Comparison of Coupling Reagents in the Synthesis of a Difficult Peptide Sequence (Acyl Carrier Protein Fragment 65-74)
| Coupling Reagent | Crude Purity (2 x 1 min coupling) (%) | Crude Purity (2 x 20 min coupling) (%) |
| HATU | 83.63 | 79.85 |
| HCTU | 78.52 | 81.71 |
| PyBOP | 48.11 | 70.27 |
Table 2: Performance Comparison of Coupling Reagents in the Synthesis of an Aza-Peptide
| Coupling Reagent | Reaction Half-life (min) | Acylation Yield (%) |
| HATU | 40 | ~100 |
| HCTU | 40 | ~55 |
| PyBOP | 150 | ~65 |
Table 3: Qualitative Comparison of Coupling Reagents for N-Methylated Amino Acid Incorporation
| Coupling Reagent | Potency for N-Methylated Couplings | Notes |
| HBTU, HCTU | Less Effective | Often result in low yields and incomplete couplings.[3] |
| HATU | Highly Effective | A recommended reagent for difficult couplings.[3][4] |
| PyAOP | Highly Effective | A phosphonium-based reagent, very effective for sterically hindered couplings.[4][5] |
| PyBOP/HOAt | Highly Effective | The addition of HOAt enhances coupling efficiency.[4][5] |
| PyBroP, PyCloP | Effective | Reported to give good yields (70-85%) in the synthesis of dipeptides with N-methylated amino acids where PyBOP gave low yields (11-26%).[6] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an N-Methylated Amino Acid
This protocol describes the manual synthesis of a peptide incorporating an N-methylated amino acid using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N-methylated amino acid
-
Coupling reagent (e.g., HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Bromophenol blue solution (0.05% in DMA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for non-methylated amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Monitor coupling completion using the Kaiser test.
-
Drain and wash the resin with DMF (3 times).
-
-
N-Methylated Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-N-methylated amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 4-12 hours. Double or triple coupling may be necessary for particularly hindered residues.[3]
-
Monitoring Coupling Completion (Bromophenol Blue Test):
-
Take a small sample of resin beads and wash them with DMF.
-
Add a few drops of the bromophenol blue solution.
-
Observe the color:
-
Blue beads: Incomplete coupling (free secondary amine).
-
Yellow/green beads: Complete coupling.
-
-
-
If the coupling is incomplete, repeat the coupling step.
-
Once complete, drain and wash the resin with DMF (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin N-Methylation of a Peptide Backbone
This protocol describes a method for the N-methylation of a specific amide bond on the resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine at the desired methylation site
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 2,4,6-trimethylpyridine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate (B86663) or methyl iodide
-
N-Methyl-2-pyrrolidone (NMP)
-
DCM
Procedure:
-
Sulfonylation:
-
Swell the resin-bound peptide in NMP.
-
Add o-NBS-Cl (4 eq.) and collidine (4 eq.) in NMP.
-
Shake for 1-2 hours until the Kaiser test is negative.
-
Wash the resin with NMP.
-
-
Methylation:
-
Add DBU (2 eq.) and dimethyl sulfate (4 eq.) in NMP.
-
Shake for 30 minutes. Repeat this step once.
-
Wash the resin with NMP.
-
-
Sulfonamide Deprotection:
-
Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.
-
Shake for 30 minutes. Repeat this step once.
-
Wash the resin thoroughly with NMP and DCM.
-
-
Continue Peptide Synthesis: The peptide with the newly methylated amide is now ready for the next coupling step in the SPPS protocol.
Protocol 3: Microwave-Assisted Synthesis of a Peptide Containing an N-Methylated Amino Acid
Microwave irradiation can significantly accelerate the coupling of sterically hindered N-methylated amino acids.[7]
Materials:
-
Microwave peptide synthesizer
-
All reagents and solvents as listed in Protocol 1
Procedure:
-
Resin Loading and Swelling: Load the resin into the microwave synthesizer reaction vessel and swell in DMF.
-
Fmoc Deprotection: Perform Fmoc deprotection using a microwave program (e.g., 75°C for 3 minutes).
-
Amino Acid Coupling (for non-methylated amino acids): Perform coupling using a microwave program (e.g., 75°C for 5 minutes).
-
N-Methylated Amino Acid Coupling:
-
Use a higher excess of reagents (e.g., 5 eq. of Fmoc-N-methylated amino acid and coupling reagents).
-
Perform the coupling using a microwave program with a longer time or double coupling (e.g., 2 x 10 minutes at 75°C).
-
Monitor coupling completion using the bromophenol blue test between couplings.
-
-
Repeat Synthesis Cycle: Continue the synthesis using the appropriate microwave programs for deprotection and coupling.
-
Cleavage and Deprotection: Follow the procedure in Protocol 1.
-
Purification: Follow the procedure in Protocol 1.
Mandatory Visualization
Caption: Solid-Phase Synthesis Workflow for N-Methylated Peptides.
Caption: On-Resin N-Methylation Workflow.
Caption: N-Methylated Peptide Signaling Pathway Modulation.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Synthesis of Cyclic Peptides Incorporating Boc-N-Me-Leu-OH: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation of the peptide backbone can significantly improve metabolic stability against enzymatic degradation, increase membrane permeability, and provide conformational constraints that can lock the peptide into a bioactive conformation.[1][2] Boc-N-Me-Leu-OH is a key building block in this endeavor, offering the benefits of N-methylation combined with the hydrophobicity of the leucine (B10760876) side chain. This document provides detailed application notes and protocols for the synthesis of cyclic peptides containing this compound using Boc-strategy solid-phase peptide synthesis (SPPS) and subsequent solution-phase cyclization.
Data Presentation
The following tables summarize typical quantitative data expected during the synthesis of a model cyclic hexapeptide containing an N-methyl-leucine residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used for Boc-SPPS.[2] |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test.[3] |
| Coupling Efficiency (this compound) | ~95-98% | May require double coupling or the use of potent activating agents like HATU or PyAOP. Monitored by the Isatin or Bromophenol Blue test.[3][4] |
| Overall Crude Linear Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity.[2] |
Table 2: Cyclization and Purification Data
| Parameter | Value | Notes |
| Solution-Phase Cyclization Yield | 20 - 40% | Highly dependent on sequence and reaction conditions. High dilution is critical. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to remove byproducts from cleavage and cyclization.[2] |
| Final Purified Cyclic Peptide Yield | 10 - 25% | Post-purification yield based on the initial resin loading. |
| Final Purity (by HPLC) | >98% | Achievable with optimized RP-HPLC purification. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol details the manual solid-phase synthesis of a linear peptide incorporating this compound using Boc chemistry on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 200-400 mesh)
-
Boc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[5]
-
N,N-Diisopropylethylamine (DIPEA)[5]
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, thioanisole)
Workflow Diagram:
Caption: General workflow for Boc-SPPS of a linear peptide.
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 eq.) in DMF.
-
Add DIC (3 eq.) and HOBt (3 eq.).
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Monitor the coupling with the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% DIPEA in DMF and agitate for 5 minutes. Repeat this step.[3]
-
Wash the resin with DMF (5x).
-
-
Coupling of Standard Boc-Amino Acids: Repeat steps 2-5 for each subsequent standard amino acid.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow to pre-activate for 1 minute.[7]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.[3]
-
Monitor the coupling reaction using the Isatin or Bromophenol Blue test (the Kaiser test will be negative for the secondary amine).[3] A second coupling may be necessary for completion.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Boc deprotection (step 4).
-
Wash the peptide-resin thoroughly with DMF and DCM and dry under vacuum.
-
HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[3]
-
TFMSA Cleavage (Alternative to HF): Treat the resin with a solution of TFMSA/TFA/thioanisole.
-
After cleavage, evaporate the strong acid. Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.[3]
-
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This protocol describes the cyclization of the linear peptide precursor in solution under high-dilution conditions to favor intramolecular reaction.
Materials:
-
Crude linear peptide
-
HATU
-
DIPEA
-
Anhydrous DMF (high purity)
-
Diethyl ether (cold)
Workflow Diagram:
Caption: Workflow for solution-phase cyclization of the linear peptide.
Procedure:
-
High Dilution Setup: Dissolve the crude linear peptide in a large volume of anhydrous DMF to achieve a high dilution condition (e.g., 0.1-1 mM). This is crucial to minimize intermolecular side reactions.
-
Cyclization Reaction:
-
Add HATU (1.5-2 eq.) and DIPEA (3-4 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the DMF under high vacuum.
-
Dissolve the residue in a suitable solvent (e.g., DMSO/water mixture).
-
Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 3: RP-HPLC Purification of the Cyclic Peptide
This protocol outlines a general method for the purification of the crude cyclic peptide.
Materials:
-
Crude cyclic peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
HPLC Setup:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
-
Gradient Elution:
-
Inject the sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B. A typical gradient for a cyclic hexapeptide might be from 20% to 80% B over 40-60 minutes.[8] The exact gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution at 210-230 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white, fluffy powder.
Conclusion
The synthesis of cyclic peptides containing this compound is a multi-step process that requires careful optimization, particularly during the coupling of the sterically hindered N-methylated residue and the subsequent cyclization step. The use of potent coupling reagents such as HATU is essential for achieving high coupling efficiencies. Solution-phase cyclization under high dilution is a reliable method for obtaining the desired cyclic product. With careful execution of these protocols and optimized purification, high-purity N-methylated cyclic peptides can be successfully synthesized for further research and development.
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enhancing Peptide Libraries with Boc-N-Me-Leu-OH
Introduction
The incorporation of N-methylated amino acids into peptide libraries is a powerful strategy in drug discovery and development. N-methylation, the substitution of the amide proton with a methyl group, introduces significant conformational constraints and alters the physicochemical properties of a peptide.[1] This modification can lead to enhanced proteolytic stability, improved cell permeability, and modulated receptor binding affinity.[1][2][3][4] Boc-N-Me-Leu-OH, a derivative of the amino acid leucine, is a key building block in this process, offering the potential to transform peptide leads into robust therapeutic candidates.[5]
Key Advantages of Incorporating this compound
-
Increased Proteolytic Stability: N-methylation sterically hinders the approach of proteases and removes a key hydrogen bond donor site, making the peptide backbone significantly more resistant to enzymatic degradation.[1][6] This extends the in vivo half-life of the peptide.
-
Enhanced Membrane Permeability: The removal of a hydrogen bond donor increases the lipophilicity of the peptide, which can improve its ability to passively diffuse across cell membranes.[3][7][8][9] This is a critical factor for developing orally bioavailable peptide drugs.
-
Conformational Rigidity: The steric bulk of the N-methyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation.[7] This can pre-organize the peptide into its bioactive shape, potentially increasing binding affinity and selectivity for its target.[2][10]
Challenges in Synthesis
The primary challenge in incorporating this compound is the steric hindrance caused by the N-methyl group.[7][11] This hindrance reduces the nucleophilicity of the secondary amine, making peptide bond formation slower and less efficient than with standard amino acids.[7][11] Consequently, this can lead to lower yields and the formation of deletion sequences.[7] Overcoming these challenges requires optimized coupling protocols and the use of more potent reagents.[11]
Quantitative Data Summary
The following tables summarize the impact of N-methylation on key peptide properties.
Table 1: Effect of N-Methylation on Proteolytic Stability
| Peptide Sequence | Modification | Protease | Half-Life (t½) | Fold Increase in Stability | Reference |
|---|---|---|---|---|---|
| Ac-NN-MSQTKRLDDQLYWWEYL | Unmodified | Trypsin | < 1 min | - | [6] |
| Ac-NN-MSQTK(N-Me)RLDDQLYWWEYL | N-Me-Lys | Trypsin | ~72 min | >72x | [6] |
| Ac-NN-MSQTKR(N-Me)LDDQLYWWEYL | N-Me-Leu8 | Trypsin | > 1000 min | >1000x |[6] |
Table 2: Effect of N-Methylation on Cell Permeability
| Peptide | Modification | Permeability Assay | Apparent Permeability (Papp) (cm/s) | Reference |
|---|---|---|---|---|
| Cyclic Hexapeptide Library | Unmodified (most) | Caco-2 | < 1 x 10⁻⁶ | [12] |
| Cyclic Hexapeptide Library | N-Methylated (10 analogues) | Caco-2 | > 1 x 10⁻⁵ | [12] |
| Cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-) | Triple-N-methylation | Caco-2 | 4 x 10⁻⁶ |[8] |
Table 3: Recommended Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Efficacy | Notes | Reference |
|---|---|---|---|
| HBTU, HCTU | Less Effective | Often result in low yields for N-methylated residues. | [11] |
| HATU | Highly Effective | Recommended for sterically hindered couplings. | [11][13] |
| PyAOP | Highly Effective | A potent phosphonium-based reagent. | [11][14][15] |
| PyBOP/HOAt | Highly Effective | The addition of HOAt enhances coupling efficiency. | [11][14][15] |
| COMU | Highly Effective | Offers high efficiency and is a safer alternative to HOBt/HOAt-based reagents. |[16] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the key steps for incorporating a Boc-protected N-methylated amino acid into a growing peptide chain on a solid support.
1. Resin Preparation:
- Swell the appropriate resin (e.g., 2-Chlorotrityl chloride resin for protected fragments or Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 30-60 minutes.
2. Standard Boc-SPPS Cycles (for non-methylated residues):
- Deprotection: Remove the Boc protecting group using 25-50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
- Washing: Wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (2x), and then wash with DCM (3x) and DMF (3x).
- Coupling: Perform standard coupling for non-methylated Boc-amino acids using reagents like HBTU/DIEA.
3. Incorporation of this compound (Critical Step):
- Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of a potent coupling reagent (e.g., HATU) in DMF.[13]
- Add 8 equivalents of DIEA to the mixture and allow it to pre-activate for 5 minutes at room temperature.[13]
- Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-4 hours.[11] For difficult couplings (e.g., coupling to another N-methylated residue), a double coupling (repeating the step) is recommended.[11]
- Monitoring: The standard ninhydrin (B49086) test is ineffective for secondary amines. Use the bromophenol blue test to monitor reaction completion.[11][13] A yellow color indicates a complete reaction, while blue or green indicates an incomplete coupling.[13]
- Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
4. Final Cleavage and Deprotection:
- Wash the completed peptide-resin with DCM and dry under vacuum.
- Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail. For Boc-SPPS, this is typically anhydrous Hydrogen Fluoride (HF) with scavengers like anisole. Alternatively, high-TFA cocktails such as Reagent K (TFA/water/thioanisole/ethanedithiol; 82.5:5:5:2.5) can be used for certain resins.[17]
- Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash with ether two more times.
- Dry the crude peptide under vacuum.
Protocol 2: Quality Control and Analysis
1. High-Performance Liquid Chromatography (HPLC):
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide using reverse-phase HPLC (RP-HPLC) with a C18 column.
- Use a gradient of water and acetonitrile, both containing 0.1% TFA.
- Monitor the elution profile at 214 nm and 280 nm. Note that N-methylated peptides may show broad peaks or multiple peaks due to the presence of cis/trans conformers.[14][18]
2. Mass Spectrometry (MS):
- Confirm the identity of the purified peptide by verifying its molecular weight using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Diagrams and Workflows
Caption: SPPS workflow for N-methylated peptides.
Caption: N-methylation enhances stability and target binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. mdpi.com [mdpi.com]
- 9. DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Boc-N-Me-Leu-OH in the Synthesis of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide-based therapeutics represents a key strategy for enhancing their pharmacological properties. N-methylation of the peptide backbone can significantly increase metabolic stability, improve membrane permeability, and confer conformational rigidity, ultimately leading to peptides with enhanced therapeutic potential.[1][2] Boc-N-Me-Leu-OH, a protected form of N-methyl-L-leucine, is a critical building block in the solid-phase peptide synthesis (SPPS) of such modified peptides. These application notes provide detailed protocols and supporting data for the efficient incorporation of this compound into peptide sequences.
N-methylation provides steric hindrance that protects the amide bond from proteolytic degradation, a common challenge with native peptides.[1] This modification can also influence the peptide's conformation, potentially leading to higher binding affinity and selectivity for its biological target. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the major strategies in SPPS, readily cleaved under acidic conditions.
Advantages of Incorporating N-Methylated Leucine (B10760876)
The introduction of an N-methyl group on a leucine residue within a peptide sequence can offer several advantages:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1]
-
Improved Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors in the peptide backbone, which may lower the desolvation penalty for crossing cell membranes and thus improve oral bioavailability.
-
Conformational Control: The steric bulk of the N-methyl group can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures that may be optimal for receptor binding.
-
Increased Solubility: In some cases, N-methylation can disrupt aggregation and improve the solubility of hydrophobic peptides.
A prime example of a therapeutic peptide class rich in N-methylated amino acids is Cyclosporin A, a potent immunosuppressant.[3] Its structure, which includes seven N-methylated residues, is crucial for its biological activity and pharmacokinetic profile.[3] The synthesis of Cyclosporin A and its analogs often involves the incorporation of N-methylated amino acid building blocks.[3][4][5]
Quantitative Data Summary
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the chosen coupling strategy. The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide containing a Boc-N-methylated amino acid residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used in Boc-SPPS.[6] |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test.[6] |
| Coupling Efficiency (this compound) | ~95-98% | Requires optimized coupling reagents and may necessitate double coupling. Monitored by the Isatin or Bromophenol Blue test as the Kaiser test is unreliable for secondary amines.[6] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide.[6] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to isolate the target peptide.[6] |
| Final Purified Peptide Yield | 20 - 40% | Represents the yield after preparative HPLC purification.[6] |
Experimental Protocols
The following protocols are optimized for the incorporation of this compound using a manual or automated Boc-SPPS strategy. The overall process follows a standard Boc-SPPS cycle, with specific modifications to accommodate the sterically hindered nature of the N-methylated amino acid.
Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
This compound
-
Standard Boc-protected amino acids
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Activation Additives: HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Washing Solvents: DCM, DMF.
-
Neutralization Solution: 10% DIEA in DMF.
-
Monitoring Reagents:
-
Kaiser Test reagents: for primary amines.
-
Isatin Test or Bromophenol Blue Test reagents: for secondary amines (N-methylated residues).
-
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol) or a less hazardous trifluoromethanesulfonic acid (TFMSA)-based cocktail.
-
Precipitation and Washing: Cold diethyl ether.
Protocol 1: Manual Boc-SPPS Cycle for Standard Amino Acid Coupling
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with fresh 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), IPA (1x), and DMF (3x).
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DMF (2x, 2 minutes each).
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents each) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction using the Kaiser test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Optimized Coupling of this compound
Due to the steric hindrance of the N-methyl group, a more potent coupling reagent and longer reaction times are recommended.
-
Follow steps 1-3 from Protocol 1.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents), PyAOP (or HATU) (3 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction using the Isatin test or the Bromophenol Blue test. The Kaiser test will give a false negative (yellow/brown) for the secondary amine.
-
If the test indicates incomplete coupling, a second coupling is recommended.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Final Cleavage and Peptide Precipitation
-
Final Deprotection: After the final coupling cycle, perform the Boc deprotection as described in Protocol 1, step 2.
-
Resin Drying: Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.
-
Visualizations
Experimental Workflow for Boc-SPPS of N-Methylated Peptides
Caption: Boc-SPPS workflow for peptides with N-methylated amino acids.
Putative Signaling Pathway Modulation
Leucine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. While the direct effects of N-methyl-leucine containing peptides on this pathway require further investigation, it is plausible that they could modulate mTOR signaling due to the structural similarity to leucine.
Caption: Putative activation of the mTOR signaling pathway.
Conclusion
This compound is an invaluable reagent for the synthesis of therapeutic peptides with improved pharmacological profiles. The steric hindrance posed by the N-methyl group necessitates optimized coupling protocols, including the use of potent coupling reagents like PyAOP or HATU and alternative monitoring methods to the standard Kaiser test. By employing the detailed protocols and considering the potential for signaling pathway modulation, researchers can successfully incorporate N-methylated leucine into their peptide candidates, paving the way for the development of next-generation peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2015101176A1 - Method for synthesizing cyclosporine - Google Patents [patents.google.com]
- 5. Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Peptides Incorporating Boc-N-Me-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH), into peptide structures is a critical strategy in modern drug discovery. N-methylation can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability against enzymatic degradation, improving cell permeability, and modulating its conformational flexibility. The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), and its presence in the final product or intermediates necessitates specific analytical methods for characterization and quality control.
These application notes provide detailed protocols for the key analytical techniques used to characterize peptides containing this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and quantification, Chiral HPLC for determining enantiomeric purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of synthetic peptides. The hydrophobicity of the Boc group and the N-methyl group in this compound containing peptides influences their retention on C18 columns.
Experimental Protocol
1.1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of acetonitrile (B52724) (ACN) and deionized water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
1.2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
1.3. Gradient Elution: A typical gradient for analyzing a model peptide containing this compound is as follows:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 25.1 | 10 |
| 30 | 10 |
Note: N-methylated peptides may sometimes show peak broadening or split peaks due to the presence of cis/trans isomers of the amide bond, which interconvert slowly on the HPLC timescale.[1]
Data Presentation
Table 1: Representative RP-HPLC Data for a Model Peptide Containing this compound
| Parameter | Value | Notes |
| Retention Time (tR) | 15.8 min | Varies with peptide sequence and exact gradient. |
| Purity (by peak area) | >95% | For a purified peptide. |
| Wavelength of Max Absorbance | 214 nm | Due to the peptide backbone. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the identity (molecular weight) and sequence of peptides containing this compound. Tandem MS (MS/MS) provides fragmentation data for sequence verification.
Experimental Protocol
2.1. Sample Preparation:
-
Prepare samples as described for RP-HPLC, but use LC-MS grade solvents. Formic acid (0.1%) can be used as a mobile phase additive instead of TFA, as it is more compatible with mass spectrometry and causes less ion suppression.[2]
2.2. LC-MS Conditions:
-
LC System: Coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Similar to the RP-HPLC gradient, but adjusted for the shorter column and faster flow rate.
2.3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Scan Range (Full Scan): m/z 100-2000.
-
Acquisition Mode: Full scan for molecular weight confirmation and data-dependent MS/MS for fragmentation analysis.
-
Collision Energy: Ramped or fixed, depending on the instrument and peptide.
2.4. Expected Fragmentation: In MS/MS, peptides containing a Boc group often show characteristic neutral losses:
-
Loss of isobutylene (B52900) (C₄H₈): -56.06 Da.
-
Loss of the entire Boc group (C₅H₈O₂): -100.05 Da.
Data Presentation
Table 2: Expected MS and MS/MS Data for a Hypothetical Peptide (e.g., Boc-N-Me-Leu-Ala-Gly-OH)
| Parameter | Expected Value (m/z) | Notes |
| Molecular Formula | C₂₀H₃₆N₄O₇ | |
| Theoretical Monoisotopic Mass | 444.26 | |
| [M+H]⁺ | 445.27 | Primary ion observed in ESI+. |
| [M+Na]⁺ | 467.25 | Common sodium adduct. |
| MS/MS Fragments of [M+H]⁺ | ||
| [M+H - C₄H₈]⁺ | 389.21 | Loss of isobutylene from the Boc group. |
| [M+H - C₅H₈O₂]⁺ | 345.22 | Loss of the entire Boc group. |
| b₂ ion (Boc-N-Me-Leu-Ala) | 315.22 | |
| y₁ ion (Gly) | 58.03 |
Workflow Diagram
Caption: General workflow for LC-MS/MS analysis of peptides.
Chiral HPLC
Chiral HPLC is essential to determine the enantiomeric purity of the N-Me-Leu residue, ensuring that no racemization occurred during synthesis. This is often performed after hydrolysis of the peptide, followed by derivatization, or directly on the protected amino acid.
Experimental Protocol (Direct Analysis of this compound)
3.1. Sample Preparation:
-
Dissolve this compound standard (or the hydrolyzed peptide residue) in the mobile phase to a concentration of approximately 0.5 mg/mL.
3.2. Chiral HPLC Conditions:
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP) is often effective, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T).[3]
-
Mobile Phase: A polar organic mobile phase, such as Methanol/Acetic Acid/Triethylamine (e.g., 100:0.02:0.01 v/v/v). The exact composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
Data Presentation
Table 3: Representative Chiral HPLC Data for this compound
| Enantiomer | Retention Time (tR) | Resolution (Rs) | Notes |
| Boc-N-Me-D-Leu-OH | 8.5 min | \multirow{2}{*}{> 2.0} | Elution order depends on the CSP and mobile phase.[3] |
| Boc-N-Me-L-Leu-OH | 10.2 min |
Logical Diagram for Chiral Purity Assessment
Caption: Workflow for determining the enantiomeric purity of the N-Me-Leu residue.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the overall structure of the this compound amino acid or small peptides containing it. The N-methyl and Boc groups give rise to characteristic signals.
Experimental Protocol
4.1. Sample Preparation:
-
Dissolve 5-10 mg of the peptide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Transfer the solution to an NMR tube.
4.2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for full structural assignment.
Data Presentation
Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Boc (t-butyl) | ~1.45 | singlet | 9H | Characteristic intense singlet. |
| Leucine γ-CH | ~1.6-1.8 | multiplet | 1H | |
| Leucine β-CH₂ | ~1.5-1.7 | multiplet | 2H | |
| Leucine δ-CH₃ | ~0.95 | doublet | 6H | Two methyl groups. |
| N-Methyl (N-CH₃) | ~2.8-3.0 | singlet | 3H | Can show two singlets due to cis/trans rotamers. |
| Leucine α-CH | ~4.5-4.7 | multiplet | 1H | |
| Carboxylic Acid (-OH) | > 9.0 | broad singlet | 1H | Often broad and may exchange with water. |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature. The presence of cis/trans rotamers around the N-methylated amide bond can lead to the doubling of some signals.[1]
References
Application Notes & Protocols: Purification of Peptides Containing Boc-N-Me-Leu-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH), into peptide structures is a critical strategy for enhancing therapeutic properties. N-methylation can improve proteolytic stability, increase membrane permeability, and provide conformational rigidity.[1][2] However, these modifications introduce significant challenges during peptide synthesis and purification. The steric hindrance from the N-methyl group can lead to incomplete coupling reactions, and the resulting tertiary amide bond can exist as slowly interconverting cis and trans isomers, often causing peak broadening or the appearance of multiple peaks in HPLC analysis.[3] Furthermore, the hydrophobic Boc protecting group influences the peptide's overall solubility and chromatographic behavior.[4]
These application notes provide detailed protocols and troubleshooting guidance for the effective purification of peptides containing this compound, with a primary focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Section 1: Post-Synthesis Cleavage and Work-Up
Before purification, the synthesized peptide must be cleaved from the solid-phase support and its side-chain protecting groups removed. This is a critical step that generates the crude peptide mixture.
Experimental Protocol: TFA Cleavage
This protocol is suitable for peptides synthesized on acid-labile resins (e.g., Wang, Merrifield) using a Boc/Bzl protection strategy.
-
Resin Preparation: Wash the dried peptide-resin (100 mg) thoroughly with dichloromethane (B109758) (DCM) and dry it under a vacuum.[2]
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common mixture is Reagent K or a variation: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Note: The choice of scavengers is critical to prevent side reactions with sensitive residues like Trp, Met, or Cys.[5]
-
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin in a specialized apparatus. Stir the mixture at room temperature for 1-2 hours.[2] For peptides with multiple N-methylated residues or other difficult sequences, the cleavage time may need to be extended, but should not exceed 4 hours to minimize side reactions.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet multiple times with cold diethyl ether to remove residual scavengers and organic byproducts. Dry the crude peptide under a vacuum.
Caption: Workflow for peptide cleavage from solid-phase resin.
Section 2: Purification by Preparative RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used method for purifying synthetic peptides due to its high resolving power.[6][7]
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile (B52724) or DMSO. The target concentration is typically 10-50 mg/mL.[8] Ensure the sample is fully dissolved and filter it through a 0.45 µm filter to remove particulates.
-
Instrumentation & Column:
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase is standard for peptide purification.[7] Column dimensions will depend on the amount of crude peptide to be purified.
-
-
Mobile Phases:
-
Chromatographic Method:
-
Detection: Monitor the elution at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[9]
-
Flow Rate: Adjust based on the column diameter (e.g., 20 mL/min for a 2.12 cm ID column).
-
Gradient: Develop a linear gradient from low %B to high %B. A good starting point is a shallow gradient (e.g., 0.5-1% B per minute) to ensure good separation of impurities.[9] An initial scouting run with a steeper gradient can help determine the approximate elution percentage of the target peptide.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.
-
Analysis and Pooling: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm purity and identity. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Caption: Standard workflow for preparative RP-HPLC of peptides.
Section 3: Data Presentation
Quantitative data from synthesis and purification can vary based on the peptide sequence and length. The following tables provide illustrative data for a model peptide containing a this compound residue.
Table 1: Synthesis and Purification Yields
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Standard loading for Merrifield or PAM resin.[2] |
| Coupling Efficiency (N-Me-Leu) | ~95-98% | May require double coupling or optimized reagents like PyAOP/HOAt due to steric hindrance.[2][3] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence efficiency.[2] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is almost always required.[2] |
| Final Purified Peptide Yield | 15 - 30% | Reflects losses during cleavage, work-up, and HPLC purification. |
| Final Purity (by HPLC) | >95% | Target purity for most research and development applications. |
Table 2: Example RP-HPLC Parameters
| Parameter | Analytical | Preparative |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 5-95% B over 30 min | 20-50% B over 60 min (Optimized) |
| Detection | UV at 220 nm | UV at 220 nm |
| Column Temp | 30-40 °C | Ambient |
Section 4: Alternative Techniques & Troubleshooting
While RP-HPLC is the primary method, other techniques can be useful.
-
Solid-Phase Extraction (SPE): RP-SPE can be used for rapid desalting of the crude peptide mixture before HPLC or for a preliminary clean-up of major impurities, reducing the load on the preparative column.[8][10]
-
Flash Chromatography: Can be employed for the purification of fully protected peptide intermediates, where solubility in organic solvents is higher.[11]
-
Crystallization: Though challenging for many peptides, crystallization can be an effective final purification step to achieve very high purity and a stable solid form.[12] This is often explored during later-stage drug development.
Table 3: Troubleshooting Common Purification Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Multiple HPLC Peaks for Pure Product | Slow interconversion of cis/trans amide bond isomers at the N-methylated residue.[3] | Elevate the column temperature (e.g., to 40-60 °C) to accelerate interconversion and potentially coalesce the peaks. Confirm that all peaks have the same mass via LC-MS. |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the silica (B1680970) support; peptide aggregation. | Ensure 0.1% TFA is in the mobile phase to suppress silanol (B1196071) interactions. Try a different C18 column from another vendor. Lower the sample concentration. |
| Low Recovery from HPLC | The peptide is highly hydrophobic (due to Boc group and sequence) and may precipitate on the column or be irreversibly adsorbed. | Reduce the initial % of aqueous mobile phase A. Use a different organic modifier like isopropanol. Ensure the sample is fully dissolved in a strong solvent (e.g., with DMSO) before injection. |
| Co-elution of Impurities | Deletion sequences or side-products are structurally very similar to the target peptide. | Optimize the HPLC gradient. Make it shallower around the elution point of the target peptide to increase resolution. Try a different stationary phase (e.g., C8 or Phenyl). |
References
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. neulandlabs.com [neulandlabs.com]
- 7. hplc.eu [hplc.eu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. approcess.com [approcess.com]
Troubleshooting & Optimization
Technical Support Center: Coupling of Boc-N-Me-Leu-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of the sterically hindered amino acid, Boc-N-Me-Leu-OH, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenge in coupling N-methylated amino acids like this compound is steric hindrance.[1][2] The methyl group on the amide nitrogen physically obstructs the approach of the activated amino acid, leading to slower and less efficient coupling reactions compared to non-methylated amino acids.[1][2] This reduced nucleophilicity of the N-methylated amine often requires more potent coupling reagents, and may necessitate longer reaction times or elevated temperatures to achieve complete incorporation.[1]
Q2: My standard coupling reagents (e.g., HBTU, HCTU) are giving low yields. What should I use instead?
A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[1][2] It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents. Reagents like HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[1][2]
Q3: How can I monitor the completion of the coupling reaction for this compound?
A3: The standard ninhydrin (B49086) (Kaiser) test is not effective for monitoring the coupling to a secondary amine, such as the N-terminal of an N-methylated amino acid, as it will give a false negative result.[3] The bromophenol blue test is a recommended alternative for accurately monitoring the reaction's progress by detecting the presence of unprotected secondary amines.[1][3][4]
Q4: I'm observing deletion sequences in my final peptide product. How can I prevent this?
A4: Deletion sequences are a direct result of incomplete coupling reactions.[1] To minimize their occurrence, consider the following strategies:
-
Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can significantly improve coupling efficiency.[1][2]
-
Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion. This is particularly beneficial for highly hindered residues.[1]
-
Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration or carefully increasing the temperature can improve yields, though this may also increase the risk of epimerization.
Q5: What is the risk of epimerization when coupling this compound and how can it be minimized?
A5: Epimerization can be a concern during the coupling of N-methylated amino acids, especially when using highly basic conditions or extended pre-activation times.[5] The alpha-proton of amino acid residues like Leucine can be abstracted under basic conditions during the activation step, leading to epimerization.[5] To minimize this risk:
-
Keep pre-activation times for reagents like HATU/DIPEA to a minimum.[1]
-
Choose a suitable base. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is often preferred.[6]
-
The addition of additives like HOBt or HOAt can help to suppress this side reaction.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | Ineffective coupling reagent | Switch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.[1] |
| Steric hindrance | Perform double or triple couplings to drive the reaction to completion.[1] | |
| Incomplete reaction monitoring | Use the bromophenol blue test to accurately monitor coupling completion, as the ninhydrin test is not suitable for N-methylated amines.[1][4] | |
| Presence of Deletion Sequences | Incomplete coupling reaction | Utilize a more potent coupling reagent (HATU, PyAOP).[1] Implement a double or triple coupling strategy.[1] |
| Epimerization Detected in Product | Prolonged pre-activation with base | For HATU/DIPEA activation, keep pre-activation times to a minimum.[1] |
| Unsuitable base | Use a sterically hindered, non-nucleophilic base like DIPEA or NMM.[6] |
Quantitative Data Summary
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the effectiveness of various coupling reagents.
| Coupling Reagent | Class | Effectiveness for N-Methylated Amino Acids |
| HBTU, HCTU | Uronium/Aminium Salt | Less Effective: Often result in low yields and incomplete couplings.[1] |
| HATU | Uronium/Guanidinium Salt | Highly Effective: A recommended reagent for difficult couplings.[1][2] |
| PyAOP | Phosphonium Salt | Highly Effective: Very effective for sterically hindered couplings.[1][7] |
| PyBOP/HOAt | Phosphonium Salt | Highly Effective: The addition of HOAt enhances coupling efficiency.[1] |
| BOP-Cl | Phosphonium Salt | Effective: Can be useful for couplings of N-methylated amino acids.[1] |
| PyBroP | Phosphonium Salt | Effective: A bromophosphonium reagent used for challenging couplings.[2] |
Typical coupling efficiencies for N-methylated amino acids may range from ~95-98%, potentially requiring double coupling, in contrast to the >99% efficiency often seen with standard amino acids.[8]
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is designed for the efficient coupling of the sterically hindered this compound.
-
Resin Preparation:
-
Swell the resin-bound peptide with a free N-terminal amine in DMF or NMP.
-
Ensure the previous Fmoc deprotection is complete and the resin is thoroughly washed.
-
Neutralize the resin with a solution of 10% DIEA in DMF, followed by extensive washing with DMF.[8]
-
-
Activation of this compound:
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[9]
-
-
Monitoring and Washing:
-
Monitor the coupling completion using the Bromophenol Blue test.[9]
-
If the test indicates incomplete coupling, a second coupling can be performed with a freshly prepared activated amino acid solution.
-
Once the coupling is complete, filter the resin and wash thoroughly with DMF, followed by DCM and Methanol.
-
Protocol 2: PyAOP-Mediated Coupling of this compound
This protocol utilizes the highly effective phosphonium-based reagent PyAOP.
-
Resin Preparation: Follow the same steps as in Protocol 1 for resin swelling, deprotection, and neutralization.
-
Activation of this compound:
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours.[8]
-
-
Monitoring and Washing:
-
Monitor the reaction completion with the Bromophenol Blue test.
-
If necessary, perform a second coupling.
-
Upon completion, wash the resin extensively with DMF and DCM.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Workflow for Boc-SPPS incorporating N-methylated amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with Boc-N-Me-Leu-OH
Welcome to the technical support center for the effective incorporation of Boc-N-Me-Leu-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in peptide synthesis?
The main difficulty in coupling N-methylated amino acids such as this compound is the significant steric hindrance caused by the methyl group on the amide nitrogen.[1][2][3] This bulkiness obstructs the approach of the activated amino acid, resulting in slower and less efficient coupling reactions compared to their non-methylated counterparts.[1][2] The reduced nucleophilicity of the N-methylated amine often requires more potent coupling reagents and modified reaction conditions to achieve complete incorporation.[1][2] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[4][5]
Q2: My standard coupling reagents like HBTU or HCTU are giving low yields. What should I use instead?
Standard uronium-based coupling reagents such as HBTU and HCTU are often not potent enough to overcome the steric hindrance of N-methylated amino acids, leading to low yields and incomplete couplings.[1][4] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents. Reagents like HATU, PyAOP, and PyBOP (often used with HOAt) have demonstrated significantly greater success in these challenging couplings.[1][4][5][6] BOP-Cl and PyBroP are also effective alternatives for coupling N-methylated amino acids.[4]
Q3: How can I monitor the completion of a coupling reaction with this compound?
The standard ninhydrin (B49086) (Kaiser) test is not effective for monitoring the coupling of N-methylated amino acids because it primarily detects primary amines.[1][7] Since the N-terminus becomes a secondary amine after the incorporation of an N-methylated residue, the ninhydrin test will yield a false negative result. The recommended alternative for monitoring the presence of unprotected secondary amines is the bromophenol blue test.[1][4]
Q4: What are "deletion sequences" and how can I prevent them when using this compound?
Deletion sequences are impurities in the final peptide that lack one or more amino acid residues. They are a direct result of incomplete coupling reactions.[1] To minimize their formation when working with sterically hindered residues like this compound, consider the following strategies:
-
Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can significantly improve coupling efficiency.[1]
-
Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion.[1]
-
Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 1-4 hours) or at a slightly elevated temperature can improve yields, though this may increase the risk of side reactions.[1][2]
Troubleshooting Guide
Problem: Low coupling efficiency or presence of deletion sequences.
This guide provides a systematic approach to diagnosing and resolving issues encountered during the coupling of this compound.
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Acronym | Class | Efficacy with N-Methylated Residues |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminium | Less effective, often results in low yields.[1][4] |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium/Guanidinium | Highly effective, one of the recommended reagents for difficult couplings.[1][4][6] |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium | Highly effective, especially for sterically hindered couplings.[1][5][8] |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Phosphonium | Effective, often used with HOAt to enhance efficiency.[1][5] |
| Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | BOP-Cl | Phosphonium | Can be useful for couplings of N-methylated amino acids.[1][9] |
| Bromotripyrrolidinophosphonium hexafluorophosphate | PyBroP | Phosphonium | A bromophosphonium reagent used for challenging couplings.[4] |
Table 2: Typical Quantitative Data for SPPS with Boc-N-Me-Amino Acids
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin are commonly used for Boc chemistry.[10] |
| Coupling Efficiency (N-Me-AA) | ~95-98% | May require double coupling and optimized reagents like HATU or PyAOP.[10] |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the peptide length and sequence.[10] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to remove deletion sequences.[10] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield, reflecting the challenges of the synthesis.[10] |
Experimental Protocols
Protocol 1: General Coupling of this compound using HATU
This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support using Boc chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency for Boc-N-Me-Leu-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Boc-N-Me-Leu-OH in their peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling this compound?
The main difficulty in coupling N-methylated amino acids like this compound is steric hindrance.[1] The presence of a methyl group on the amide nitrogen physically obstructs the approach of the activated amino acid, resulting in slower and less efficient coupling reactions compared to their non-methylated counterparts.[1] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1]
Q2: My standard coupling reagents (e.g., HBTU, HCTU) are giving low yields. What should I use instead?
Standard uronium-based coupling reagents such as HBTU and HCTU are often not potent enough to overcome the steric hindrance associated with N-methylated amino acids.[1][2] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents. Reagents like HATU, PyAOP, and PyBOP/HOAt have demonstrated significantly greater success in these challenging couplings.[1][3] COMU is another highly effective reagent, with coupling efficiencies comparable to HATU.[4]
Q3: How can I monitor the completion of the coupling reaction for this compound?
The standard ninhydrin (B49086) (Kaiser) test is not effective for monitoring the coupling of N-methylated amino acids because it detects primary amines.[1][2] Since the N-terminus becomes a secondary amine after the coupling of an N-methylated residue, the ninhydrin test will yield a false negative result. The bromophenol blue test is a recommended alternative for monitoring the presence of unprotected secondary amines.[1][2]
Q4: I am observing deletion sequences in my final peptide product. How can I prevent this?
Deletion sequences are a direct result of incomplete coupling reactions. To minimize their occurrence, consider the following strategies:
-
Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can significantly improve coupling efficiency.[1]
-
Perform double or triple coupling: Repeating the coupling step can help drive the reaction to completion. This is especially beneficial for highly hindered residues.[1][2]
-
Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or carefully increasing the temperature can improve yields, although this may also increase the risk of racemization.
-
Incorporate a capping step: After the coupling reaction, any unreacted free amines can be capped using a reagent like acetic anhydride (B1165640) to prevent them from reacting in subsequent coupling steps.[2]
Q5: What is the risk of racemization when coupling this compound, and how can it be minimized?
The use of highly reactive coupling reagents and more forcing reaction conditions to overcome steric hindrance can increase the risk of racemization. To mitigate this:
-
Choose the right coupling reagent and additive: While potent, some reagents are associated with higher racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress this side reaction.[5]
-
Select an appropriate base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). For particularly sensitive couplings, a weaker base such as sym-collidine may be beneficial.[5]
Troubleshooting Guides
Problem: Low or No Product Formation
Initial Checks:
-
Verify Reagent Quality: Ensure all reagents, especially the coupling agents and solvents, are of high quality and anhydrous.
-
Confirm this compound Form: If your starting material is a dicyclohexylamine (B1670486) (DCHA) salt, it must be converted to the free acid before use. The presence of the DCHA salt will prevent the carboxyl group from being activated for coupling.[5][6]
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Acronym | Class | Efficacy for N-Methylated Residues |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium | Less Effective: Often results in low yields and incomplete couplings.[1][3] |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | Aminium/Uronium | Less Effective: Similar to HBTU, can be insufficient for sterically hindered couplings.[1][3] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium | Highly Effective: Considered one of the best reagents for difficult couplings due to the formation of the more reactive OAt active ester.[1][3] |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Phosphonium | Highly Effective: A strong activating agent, often used with HOAt to enhance efficiency.[1][3] |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium | Highly Effective: A phosphonium-based reagent that is very effective for sterically hindered couplings.[1][3] |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium | Very High: Excellent for difficult couplings with efficiencies comparable to HATU and considered safer.[4] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for coupling the sterically hindered this compound onto a resin-bound peptide with a free N-terminal amine.
Reagents:
-
Resin-bound peptide
-
This compound (4 equivalents)
-
HATU (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin completely in NMP or DMF.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures.
-
Washing: Thoroughly wash the resin with NMP or DMF to remove all traces of the deprotection solution.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in NMP or DMF.
-
Add DIPEA (8 eq.) to the mixture.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Shake the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a bromophenol blue test to check for reaction completion.
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with NMP or DMF, followed by Dichloromethane (DCM) and Methanol, to prepare for the next step.[2]
Protocol 2: Double Coupling and Capping Strategy
Use this protocol if a single coupling (Protocol 1) is found to be incomplete.
Procedure:
-
First Coupling: Perform the coupling reaction as described in Protocol 1.
-
Wash: After the initial coupling time (e.g., 2 hours), filter the reaction solution away from the resin and wash the resin 3-5 times with NMP or DMF.
-
Second Coupling: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1. Add this new solution to the resin and allow it to react for another 1-2 hours.[2]
-
Monitoring: Check for reaction completeness again using the bromophenol blue test.
-
Capping (Recommended): To prevent deletion sequences, cap any remaining unreacted amines.
-
Wash the resin with NMP or DMF.
-
Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in NMP).
-
Add the capping solution to the resin and shake for 30 minutes.
-
Wash the resin thoroughly to remove excess capping reagents.[2]
-
References
Technical Support Center: Deprotection of Boc-N-Me-Leu-OH
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from N-methyl-L-leucine (Boc-N-Me-Leu-OH).
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of N-methylated leucine (B10760876) incomplete?
Incomplete deprotection of this compound is a common issue that can be attributed to several factors:
-
Increased Steric Hindrance: The presence of the N-methyl group, in addition to the bulky Boc group and the leucine side chain, increases steric congestion around the carbamate (B1207046) nitrogen. This can hinder the approach of the acid catalyst, slowing down the cleavage reaction compared to non-methylated amino acids. Studies on other sterically hindered amino acids have shown that increased bulk near the alpha-carbon can lead to lower deprotection yields and require longer reaction times.[1]
-
Insufficient Acid Concentration or Time: Standard conditions used for less hindered amino acids may not be sufficient. The rate of Boc cleavage has been shown to have a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly negatively impact the reaction rate.[1] Insufficient reaction time will also lead to incomplete removal of the Boc group.[1]
Q2: What are the primary side reactions during the Boc deprotection of this compound?
The main side reaction of concern is:
-
t-Butylation: The tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group is a reactive electrophile.[1] While the leucine side chain is not as nucleophilic as others like methionine or tryptophan, t-butylation of other nucleophilic sites in the molecule or even the solvent can occur, leading to byproducts with a mass increase of 56 Da.[2] Using scavengers can help mitigate this issue.
Q3: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
TLC: Spot the reaction mixture on a TLC plate alongside the starting material (this compound). The product, N-Me-Leu-OH, is more polar and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.
-
LC-MS: This method provides more accurate monitoring of the disappearance of the starting material and the appearance of the product, along with the detection of any side products.
Q4: What are the standard reaction conditions for this deprotection?
Standard conditions typically involve treating the this compound with a strong acid in an organic solvent. Common reagents include:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM): A solution of 20-50% TFA in DCM is commonly used.[2][4][5][6]
-
Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in 1,4-dioxane (B91453) is another effective reagent.[2][7][8]
Reaction times can range from 30 minutes to a few hours at room temperature.[2][7]
Q5: How should I work up the reaction and purify the final product?
After the reaction is complete, the acid and solvent are typically removed in vacuo.[3][4]
-
Purification: The crude product can often be purified by precipitation. This involves dissolving the residue in a minimal amount of a solvent like DCM and then adding it dropwise to a large volume of a cold non-polar solvent, such as methyl tert-butyl ether (MTBE) or diethyl ether, to precipitate the deprotected amino acid salt.[1] The resulting solid can then be collected by filtration or centrifugation.[1] If further purification is needed, techniques like recrystallization or chromatography can be employed.
Data Presentation
Table 1: Common Deprotection Reagents and Conditions
| Reagent System | Typical Concentration | Solvent | Typical Reaction Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[4][5][6] | Dichloromethane (DCM) | 0.5 - 2 hours[4] | 0 °C to Room Temp[4] |
| Hydrogen Chloride (HCl) | 4 M[7][8] | 1,4-Dioxane | 0.5 - 16 hours[7][8] | Room Temperature[8] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA/DCM
-
Preparation: Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add an equal volume of trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) or isopropanol (B130326) to help remove residual TFA.[6]
-
Precipitation and Washing: Add the concentrated solution dropwise to a centrifuge tube containing ice-cold methyl tert-butyl ether (MTBE). A white precipitate of the crude product should form. Place the tube at -20 °C for 30 minutes to maximize precipitation.[1]
-
Isolation: Centrifuge the mixture, decant the ether, and wash the product pellet twice more with cold MTBE.[1]
-
Drying and Storage: Dry the crude product under vacuum.[1]
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica (B1680970) gel TLC plate. Mark spots for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Prepare a Developing Chamber: Add a suitable mobile phase (e.g., a mixture of DCM and methanol, such as 9:1) to a developing chamber, ensuring the solvent level is below the pencil line on the TLC plate. Cover the chamber and let it saturate.
-
Spot the Plate:
-
SM: Dissolve a small amount of this compound in a suitable solvent (e.g., DCM) and spot it on the "SM" mark.
-
RM: Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the "RM" mark.
-
C: Spot the starting material on the "C" mark, and then spot the reaction mixture on top of it.
-
-
Develop the Plate: Place the TLC plate in the saturated developing chamber and replace the lid. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (if applicable) or by staining with a suitable stain (e.g., ninhydrin (B49086) for the free amine product, or potassium permanganate).
-
Analyze the Results: The deprotected product will be more polar and have a lower Rf value than the starting material. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
Technical Support Center: Improving Yield in Peptide Synthesis with Boc-N-Me-Leu-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-N-Me-Leu-OH in solid-phase peptide synthesis (SPPS). The information provided aims to address common challenges and improve peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency when using this compound?
A1: Low coupling efficiency with this compound is primarily due to steric hindrance. The N-methyl group on the amino acid backbone significantly increases the bulk around the alpha-carbon, which can impede the formation of a peptide bond with the growing peptide chain on the solid support.[1][2] This issue is often more pronounced when coupling to another N-methylated residue.[1]
Q2: What are the best coupling reagents for overcoming the steric hindrance of this compound?
A2: For sterically hindered amino acids like this compound, stronger coupling reagents are highly recommended. Urionium/aminium-based reagents such as HATU and PyAOP, or phosphonium-based reagents like PyBOP, are generally more effective than standard carbodiimide (B86325) reagents like DIC.[3][4][5][6]
Q3: How can I monitor the completion of the coupling reaction for this compound?
A3: The standard Kaiser test, which detects primary amines, will give a negative result for the secondary amine of a newly coupled N-methylated amino acid. Therefore, alternative methods are necessary. The Isatin test or the bromophenol blue test can be used to detect the presence of unreacted secondary amines and monitor the reaction's completion.[3][4]
Q4: I'm seeing incomplete Boc deprotection. What could be the cause?
A4: Incomplete Boc deprotection of an N-methylated residue can be caused by the increased steric bulk hindering the access of the acid (e.g., TFA) to the Boc group.[7] Insufficient acid concentration, shorter reaction times than necessary, or poor resin swelling can also contribute to this problem.[2][7]
Q5: What are common side reactions associated with the use of this compound, and how can they be minimized?
A5: Besides incomplete coupling and deprotection, potential side reactions can occur during the final cleavage step. For peptides containing sensitive residues, acid-catalyzed side reactions can be a concern.[8][9] The use of a scavenger cocktail during cleavage is crucial to prevent side reactions like oxidation or alkylation of susceptible amino acid side chains.[1][7] For example, using a cleavage cocktail like "Reagent K" (TFA/water/thioanisole/ethanedithiol) can help mitigate these issues.[1]
Troubleshooting Guides
Problem 1: Low Peptide Yield After Coupling with this compound
This is often indicated by a low overall yield of the final peptide or the presence of deletion sequences in the mass spectrometry analysis.
Troubleshooting Workflow for Low Coupling Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: N-Methylated Amino Acids in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges associated with racemization of N-methylated amino acids during peptide synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids more prone to racemization during peptide synthesis compared to their non-methylated counterparts?
A1: N-methylated amino acids exhibit a higher propensity for racemization due to the electronic effect of the N-methyl group. Unlike non-methylated amino acids, N-acyl N-methylamino acid derivatives cannot form oxazolone (B7731731) intermediates, which is a primary pathway for racemization in standard peptide synthesis.[1] However, they are susceptible to racemization through the formation of an oxazolium-5-oxide intermediate, especially when activated for coupling.[1] Additionally, the absence of an amide proton makes the α-proton more susceptible to abstraction by bases, leading to epimerization.[2][3]
Q2: What are the major factors that contribute to the racemization of N-methylated amino acids?
A2: Several factors during peptide synthesis can significantly influence the extent of racemization of N-methylated amino acids:
-
Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like DCC and DIC can be used, they often lead to significant racemization unless an additive is present.[1][4] More effective reagents for suppressing racemization include phosphonium (B103445) and uronium salts like PyAOP, HATU, and HBTU, particularly when coupling sterically hindered or racemization-prone residues.[4][5]
-
Bases: Tertiary amines used during coupling can promote racemization by abstracting the α-proton.[2][6] The basicity and steric hindrance of the base play a crucial role.[7] Sterically hindered bases like N,N-diisopropylethylamine (DIEA) are generally preferred over less hindered bases like triethylamine (B128534) (TEA).[7] The use of weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine can also minimize racemization.[5][7]
-
Solvents: Polar solvents have been shown to promote racemization.[1]
-
Deprotection Methods: Both saponification (alkaline hydrolysis) of methyl esters and acidolysis (using HBr in acetic acid) for removing N-terminal protecting groups can cause significant racemization of N-methylated amino acid residues.[8]
-
Presence of Salts: The presence of tertiary amine salts, such as triethylamine hydrochloride, during coupling reactions can profoundly increase racemization.[1][6]
Q3: How can I quantify the extent of racemization in my peptide containing an N-methylated amino acid?
A3: The most common method for quantifying racemization is to analyze the diastereomeric purity of the final peptide product. This is typically achieved using chromatographic techniques such as:
-
Amino Acid Analysis: After total hydrolysis of the peptide, the resulting amino acids can be analyzed on an amino acid analyzer. This method allows for the separation and quantification of the L- and D-isomers of the N-methylated amino acid.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Diastereomeric peptides can often be separated and quantified using a C18 column with an appropriate mobile phase gradient.[9]
-
Capillary Electrophoresis: This high-resolution technique can separate all optical isomers of a peptide in a single run, allowing for sensitive detection of racemization.[10]
Troubleshooting Guides
Issue 1: Significant Racemization Observed After Peptide Coupling
If you observe a high degree of racemization after a coupling step involving an N-methylated amino acid, consider the following troubleshooting steps:
Troubleshooting Workflow
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. New experimental evidence for in-chain amino acid racemization of serine in a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation in N-Methylated Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation-related challenges encountered during the synthesis, purification, and handling of peptides containing N-methylated residues.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for N-methylated peptides?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures.[1] This is a significant concern as it can lead to incomplete reactions during synthesis, reduced yields, and difficulties during purification.[2] For N-methylated peptides, aggregation can still occur despite the disruption of some hydrogen bonds, particularly in hydrophobic sequences.[3] Aggregation can also impact the biological activity and immunogenicity of the final peptide product.[4]
Q2: How does N-methylation affect peptide solubility and aggregation?
A2: N-methylation can have a complex and sometimes contradictory effect on peptide solubility. By replacing a backbone N-H group with an N-methyl group, it disrupts the hydrogen-bonding network that can contribute to aggregation.[5][6] However, N-methylation also increases the lipophilicity of the peptide, which can decrease aqueous solubility in some cases.[7][8] The overall effect depends on the specific amino acid sequence, the position of the N-methylated residue, and the number of N-methylations.[7] Some studies show that N-methylation can lead to an increase in aqueous solubility, while others report a decrease.[7][9]
Q3: Can N-methylation completely prevent peptide aggregation?
A3: While N-methylation is a strategy to disrupt β-sheet formation and reduce aggregation, it does not guarantee complete prevention.[5] Peptides with significant hydrophobic regions may still be prone to aggregation driven by hydrophobic interactions.[3] However, strategic placement of N-methylated residues can significantly mitigate aggregation issues.[5]
Q4: At what stage of the workflow is aggregation of N-methylated peptides most likely to occur?
A4: Aggregation can occur at multiple stages:
-
During Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, it can fold and aggregate, leading to poor coupling efficiency and incomplete deprotection.[1]
-
During Cleavage and Deprotection: The acidic conditions of cleavage can sometimes promote aggregation.
-
During Purification: High peptide concentrations during HPLC can lead to aggregation and precipitation on the column.[10]
-
During Lyophilization and Storage: The process of freeze-drying and subsequent storage can induce aggregation.
Q5: What are the initial signs of peptide aggregation during synthesis?
A5: During solid-phase synthesis, signs of aggregation include shrinking of the resin matrix and a failure of the peptide-resin to swell properly.[1][3] You may also observe slow or incomplete Fmoc deprotection and coupling reactions.[3] In continuous flow synthesis, aggregation can be detected by a flattening and broadening of the deprotection profile.[1]
Troubleshooting Guides
Problem 1: Poor Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)
Possible Cause: On-resin aggregation of the N-methylated peptide.
Solutions:
| Strategy | Description |
| Optimize Synthesis Protocol | - Solvent Choice: Switch to more polar solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to the solvent to disrupt hydrogen bonding.[3] - Elevated Temperature: Couple at a higher temperature to disrupt secondary structures.[3] - Microwave Assistance: Utilize microwave irradiation to improve coupling efficiency and reduce aggregation.[2] |
| Incorporate Structure-Disrupting Elements | - Pseudoprolines: Introduce pseudoproline dipeptides at strategic locations (every 6-7 residues) to break up secondary structures.[3][11] - Backbone Protection: Use 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids to prevent hydrogen bonding.[3][11] |
| Use Chaotropic Agents | Add chaotropic salts such as CuLi, NaClO₄, or KSCN to the reaction mixture to disrupt hydrogen bonds.[3] |
| Resin Selection | Use a low-substitution resin or a resin with good swelling properties like TentaGel.[3] |
Problem 2: Peptide Precipitation During Purification by RP-HPLC
Possible Cause: The peptide is aggregating and precipitating in the aqueous mobile phase or at high concentrations.
Solutions:
| Strategy | Description |
| Optimize Dissolution | - Use Organic Solvents: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase.[10] |
| Adjust Injection Concentration | - Inject a More Dilute Solution: Lowering the concentration of the injected sample can reduce the likelihood of aggregation on the column.[10] |
| Modify HPLC Conditions | - Gradient Optimization: Use a shallower gradient to improve separation and reduce the chances of the peptide precipitating. - Alternative Ion-Pairing Agents: If using TFA, consider switching to a different ion-pairing agent that may improve solubility. |
Problem 3: Insoluble Final Peptide Product After Lyophilization
Possible Cause: The peptide has aggregated during lyophilization or is inherently poorly soluble in the desired solvent.
Solutions:
| Strategy | Description |
| Systematic Solubility Testing | - Initial Solvent Screening: Start with small amounts of the peptide and test solubility in a range of solvents, from water to organic solvents like acetonitrile, methanol, or DMSO.[12] - pH Adjustment: For peptides with a net charge, try dissolving in acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% aqueous NH₄OH) solutions.[13] |
| Use of Solubilizing Agents | - Chaotropic Agents: For very difficult cases, consider using chaotropic agents like guanidinium (B1211019) hydrochloride or urea, but be mindful of their potential impact on downstream applications. |
| Sonication | Gentle sonication can sometimes help to break up aggregates and facilitate dissolution. |
Quantitative Data on N-Methylation Effects
The following tables summarize the impact of N-methylation on key physicochemical properties related to aggregation.
Table 1: Effect of N-Methylation on Lipophilicity and Aqueous Solubility of Ac-X-OMe Amino Acid Derivatives
| Amino Acid (X) | clogP (Ac-X-OMe) | clogP (Ac-N-Me-X-OMe) | Change in Lipophilicity | Predicted Change in Aqueous Solubility |
| Glycine | -1.14 | -0.63 | Increased | Increased |
| Valine | -0.11 | 0.40 | Increased | Increased |
| Leucine | 0.42 | 0.93 | Increased | Increased |
| Isoleucine | 0.42 | 0.93 | Increased | Increased |
| Phenylalanine | 0.81 | 1.32 | Increased | Increased |
| Methionine | -0.27 | 0.24 | Increased | Increased |
| Cysteine | -0.83 | -0.32 | Increased | Increased |
| Serine | -1.51 | -1.00 | Increased | Increased |
| Aspartic Acid | -1.53 | -1.02 | Increased | Increased |
| Histidine | -1.33 | -0.82 | Increased | Increased |
Data derived from theoretical calculations (DFT) which indicate that while N-methylation increases lipophilicity (higher clogP), it also leads to a more negative Gibbs free energy of solvation (ΔGsolv), suggesting improved aqueous solubility.[3][9]
Table 2: Observed Effects of N-Methylation on Peptide Properties
| Peptide/System | N-Methylation Effect | Observation | Reference |
| Ac-(Phe)₄-CONH₂ analogs | Decreased water solubility | N-methylation enhanced lipophilicity but decreased the water solubility of the peptides. | [7][8] |
| Amides from aromatic acids and anilines | Increased solubility, decreased lipophilicity | N-methylation leads to a change in conformation, increasing the polar surface area. | [14] |
| β-amyloid (25-35) fragment | Prevention of aggregation and toxicity | N-methylated derivatives were soluble, non-toxic, and inhibited aggregation of the wild-type peptide. | [15] |
| α-Synuclein (77-82) fragment | Disruption of aggregation | An N-methylated peptide derived from this region was effective in preventing α-synuclein aggregation. | [11] |
Experimental Protocols
Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay is used to detect the formation of amyloid-like β-sheet structures, which are characteristic of many aggregated peptides.
Materials:
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Peptide stock solution
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare ThT Stock Solution: Dissolve ThT in the phosphate buffer to a final concentration of 1 mM. Filter through a 0.2 µm syringe filter. Store in the dark.
-
Prepare Working Solution: Dilute the ThT stock solution in phosphate buffer to a final concentration of 20-25 µM.
-
Sample Preparation: In the wells of the 96-well plate, mix your peptide sample with the ThT working solution. The final peptide concentration will depend on its aggregation propensity, but a starting point is often in the 10-100 µM range. Include a control with only the ThT working solution.
-
Incubation and Measurement: Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, to induce aggregation.
-
Fluorescence Reading: Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[7][16] An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered peptide solution (use a 0.2 µm filter to remove dust and large particulates)
-
Filtered buffer
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the experimental parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Sample Preparation: Prepare your peptide solution in a suitable, filtered buffer. The concentration should be optimized to give a good signal-to-noise ratio.
-
Cuvette Loading: Carefully pipette the filtered peptide solution into the clean DLS cuvette, avoiding the introduction of air bubbles.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The software will use the autocorrelation function of the intensity fluctuations to calculate the diffusion coefficient and, from that, the hydrodynamic radius (size) of the particles in the solution. The presence of larger species in the size distribution plot is indicative of aggregation.[17][18]
Diagrams
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Logical relationships in peptide aggregation.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. rsc.org [rsc.org]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. people.bath.ac.uk [people.bath.ac.uk]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
- 8. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bachem.com [bachem.com]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. peptide.com [peptide.com]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. medium.com [medium.com]
Technical Support Center: Capping Strategies for Boc-N-Me-Leu-OH
This guide provides troubleshooting protocols and answers to frequently asked questions regarding capping strategies for failed coupling reactions of Boc-N-Me-Leu-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The coupling of N-methylated amino acids, such as this compound, is challenging primarily due to steric hindrance.[1] The presence of the N-methyl group makes the secondary amine at the N-terminus less nucleophilic and sterically crowded, which can slow down the coupling reaction and lead to incomplete acylation.[2]
Q2: What is "capping" in the context of peptide synthesis, and why is it crucial after a failed coupling?
A2: Capping is a critical step in SPPS to permanently block any unreacted amino groups on the growing peptide chain that failed to couple with the desired amino acid.[3] This is typically achieved by acetylation using reagents like acetic anhydride (B1165640).[3] If these unreacted amines are not capped, they can react in subsequent coupling cycles, leading to the formation of "deletion sequences"—impurities that are missing an amino acid and are often difficult to separate from the target peptide.[3]
Q3: Can I use the standard Kaiser (ninhydrin) test to monitor the coupling of this compound?
A3: No, the Kaiser test is not reliable for monitoring the coupling of N-methylated residues.[4] The Kaiser test gives a characteristic dark blue color with primary amines. Since the N-terminus of an N-methylated amino acid is a secondary amine, it will yield a false negative or a very weak color change.[4] Alternative methods like the bromophenol blue test or the isatin (B1672199) test are recommended for detecting the presence of unprotected secondary amines.[5]
Q4: If I suspect a coupling has failed, should I immediately proceed to capping?
A4: Not necessarily. The recommended first step is to perform a second coupling (a "double coupling") with fresh, potent coupling reagents.[5][6] If the coupling remains incomplete after a second attempt, then capping becomes mandatory to prevent the formation of deletion byproducts.[5]
Q5: What are the most common and effective capping reagents?
A5: The most universally accepted capping agent is acetic anhydride.[3] It is almost always used in combination with a base to facilitate the reaction. Common "capping cocktails" include solutions of acetic anhydride with pyridine (B92270) or N,N-Diisopropylethylamine (DIPEA) in a solvent like DMF or NMP.[7][8]
Troubleshooting Guide for Failed this compound Coupling
This guide provides a systematic workflow for addressing incomplete coupling reactions involving this compound.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Data Presentation
Table 1: Comparison of Common Capping Reagent Cocktails
| Capping Reagent | Base | Additive | Solvent | Typical Concentration / Equivalents | Reaction Time |
| Acetic Anhydride | Pyridine | None | DMF | 50 eq. Ac₂O, 50 eq. Pyridine (based on resin substitution)[7] | 30 min |
| Acetic Anhydride | DIPEA | None | DMF/NMP | 20% Acetic Anhydride, 2% DIPEA in NMP[4] | 30 min |
| Acetic Anhydride | DIPEA | HOBt | NMP | 0.5 M Ac₂O, 0.125 M DIPEA, 0.015 M HOBt[8] | 5 min |
| Acetic Anhydride | Pyridine | None | CH₂Cl₂ | 3:2 ratio of Acetic Anhydride to Pyridine[9] | 30 min |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and DIPEA
This protocol describes the most common method for capping unreacted amines on the resin.
-
Resin Washing: After the final wash step following the failed coupling, ensure the peptide-resin is thoroughly washed with DMF (3-5 times) to remove any residual reagents.[3]
-
Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a 10% solution of acetic anhydride and a 5% solution of DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the reaction vessel containing the peptide-resin, ensuring the resin is fully suspended.
-
Agitation: Gently shake or agitate the mixture at room temperature for 30 minutes.[7]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to completely remove excess capping reagents and byproducts.[3]
-
Confirmation (Optional): Perform a monitoring test (e.g., bromophenol blue) to confirm the absence of free amines. If the test is still positive, the capping procedure can be repeated.[7]
Protocol 2: Monitoring Secondary Amines (Bromophenol Blue Test)
This test is used to qualitatively detect the presence of unreacted secondary amines.
-
Sample Preparation: After the coupling step, wash the resin beads thoroughly with DMF to remove any residual base (like DIPEA) which could cause a false positive. Transfer a small sample of beads (1-2 mg) to a small test tube.
-
Add Indicator: Add 1-2 drops of a bromophenol blue solution (typically 0.1% in DMF) to the resin beads.
-
Observe Color:
-
Positive Result (Blue/Purple Color): Indicates the presence of unreacted free amino groups. The basicity of the free amine causes the indicator to change color.
-
Negative Result (Yellow/Green Color): Indicates a complete coupling, as there are no free amines to deprotonate the indicator.
-
Visualization of the SPPS Workflow
The following diagram illustrates the position of the capping step within a standard solid-phase peptide synthesis cycle.
Caption: The role of capping in the solid-phase peptide synthesis (SPPS) cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Head-to-Head Comparison of Boc-N-Me-Leu-OH and Fmoc-N-Me-Leu-OH in Peptide Synthesis
In the landscape of peptide synthesis and drug development, the incorporation of N-methylated amino acids is a key strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics. N-methylation can increase proteolytic stability, improve membrane permeability, and modulate conformation. This guide provides a detailed comparison of two commonly used protected forms of N-methylated leucine (B10760876): Boc-N-Me-Leu-OH and Fmoc-N-Me-Leu-OH, offering insights into their respective advantages and disadvantages in solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and Fmoc-N-Me-Leu-OH is crucial for their effective application in peptide synthesis. The choice between these two building blocks dictates the overall synthetic strategy, particularly the deprotection conditions.
| Property | This compound | Fmoc-N-Me-Leu-OH |
| Full Chemical Name | tert-Butoxycarbonyl-N-methyl-L-leucine | 9-Fluorenylmethoxycarbonyl-N-methyl-L-leucine |
| Molecular Formula | C₁₂H₂₃NO₄ | C₂₂H₂₅NO₄ |
| Molecular Weight | 245.32 g/mol | 367.44 g/mol |
| CAS Number | 53363-89-6 | 103478-62-2 |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic acid - TFA)[1] | Base-labile (e.g., Piperidine)[1] |
| Solubility | Generally soluble in organic solvents like DCM, DMF | Generally soluble in organic solvents like DMF, NMP |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The selection of either a Boc or Fmoc strategy for the incorporation of N-methylated leucine has significant implications for the efficiency and outcome of the synthesis, especially for complex or aggregation-prone peptides. The Boc strategy is often advantageous for challenging sequences, including those rich in N-methylated amino acids.[1]
| Performance Metric | This compound Strategy (Illustrative) | Fmoc-N-Me-Leu-OH Strategy (Illustrative) | Key Considerations |
| Coupling Efficiency | 95-98% | 90-97% | Coupling onto the sterically hindered N-methyl amine is challenging for both strategies and may require optimized coupling reagents (e.g., HATU, PyAOP) and longer reaction times.[1] |
| Crude Peptide Purity | 60-80% | 50-70% | The Boc strategy can yield higher purity for hydrophobic and aggregation-prone sequences due to the protonation of the N-terminus after deprotection, which reduces aggregation.[1] |
| Overall Yield | 40-60% | 30-50% | The harsher cleavage conditions of the Boc strategy (HF) can sometimes lead to lower yields compared to the milder TFA cleavage in the Fmoc strategy. |
Experimental Protocols
Detailed methodologies for the incorporation of this compound and Fmoc-N-Me-Leu-OH in SPPS are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence.
Boc-SPPS Protocol for Incorporation of this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing a this compound residue on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat twice).
-
Washing: Wash the resin with DMF (5x).
-
Coupling of this compound:
-
Pre-activate this compound (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5 minutes.
-
Add DIEA (6 equivalents) to the activated amino acid solution.
-
Add the activated solution to the resin and shake for 2-4 hours. The coupling of N-methylated amino acids is often slower due to steric hindrance.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Confirm the completion of the coupling reaction using a qualitative test such as the chloranil (B122849) test. The Kaiser test is not suitable for N-methylated amines.
-
Chain Elongation: Repeat steps 2-8 for the subsequent amino acid residues.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous hydrogen fluoride (B91410) (HF) with a scavenger cocktail (e.g., anisole).
Fmoc-SPPS Protocol for Incorporation of Fmoc-N-Me-Leu-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing an Fmoc-N-Me-Leu-OH residue on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF for 5 minutes (repeat twice).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-N-Me-Leu-OH:
-
Dissolve Fmoc-N-Me-Leu-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Confirm the completion of the coupling reaction using the chloranil test.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acid residues.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2-3 hours.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for Boc and Fmoc solid-phase peptide synthesis.
Biological Context: Leucine and the mTOR Signaling Pathway
Leucine, the parent amino acid of the studied compounds, plays a critical role as a signaling molecule in cellular metabolism, most notably in the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. The N-methylation of leucine can influence its conformational properties and interactions with biological targets, although its specific effects on mTOR signaling are an area of ongoing research.
Conclusion
The choice between this compound and Fmoc-N-Me-Leu-OH for peptide synthesis is a critical decision that depends on the specific characteristics of the target peptide. The Boc strategy, with its acid-labile protecting group, often provides a more robust approach for the synthesis of N-methylated peptides, particularly those that are hydrophobic and prone to aggregation.[1] While the Fmoc strategy offers milder deprotection conditions, it may present greater challenges in achieving high purity for these difficult sequences.[1] The successful incorporation of N-methylated amino acids using either strategy is highly dependent on the optimization of coupling conditions to overcome the steric hindrance of the N-methyl group. Researchers should carefully consider the properties of their target peptide and the comparative advantages of each strategy to ensure a successful synthesis.
References
A Comparative Guide to Boc and Fmoc Strategies for N-Methylated Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing N-methylated amino acids presents unique challenges. The increased steric hindrance and altered reactivity of the N-methylated amide bond necessitate careful consideration of the synthetic strategy.[1] The two most prominent methods in solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, each offer distinct advantages and disadvantages when incorporating these modified residues.[1] This guide provides an objective comparison of the two approaches, supported by experimental considerations, to aid in the selection of the optimal strategy for your research needs.
The primary difficulty in synthesizing N-methylated peptides lies in the sterically hindered nature of the secondary amine, which can lead to slower and less efficient coupling reactions.[2] The choice between Boc and Fmoc protection is often dictated by the specific peptide sequence, particularly its hydrophobicity and propensity for aggregation.[1] While the Fmoc strategy is the most widely used method for standard peptide synthesis due to its milder conditions, the Boc strategy often proves advantageous for challenging sequences, including those rich in N-methylated amino acids.[1][3]
Performance Comparison: Boc vs. Fmoc for N-Methylated Peptides
The selection of a protection strategy for the synthesis of N-methylated peptides is a critical decision that significantly impacts the efficiency and outcome of the synthesis. The Boc strategy, with its acid-labile protecting group, offers a robust solution for overcoming the challenges of aggregation often encountered with hydrophobic and N-methylated sequences.[1][] Conversely, the Fmoc strategy provides a milder, more versatile, and automation-friendly approach that is compatible with a broader range of sensitive functionalities.[1]
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Chemistry | Acid-labile (e.g., 50% Trifluoroacetic acid - TFA in DCM)[1][5] | Base-labile (e.g., 20% Piperidine (B6355638) in DMF)[1] |
| Side-Chain Protection | Typically Benzyl-based (Bzl), removed with strong acid (HF, TFMSA)[][5] | Typically tert-Butyl-based (tBu), removed with TFA[][5] |
| Handling of Hydrophobic/ Aggregating Sequences | Generally more effective; N-terminal protonation after deprotection reduces aggregation.[1][][6] | More prone to aggregation issues with hydrophobic and N-methylated peptides.[1] |
| Coupling Efficiency (N-Methylated Residues) | Can be challenging; often requires optimized, highly potent coupling reagents (e.g., PyAOP, PyBroP) and may require double coupling.[2][7] | Also challenging due to steric hindrance; often requires specialized coupling reagents like HATU, HCTU, or PyBroP.[1][8][9] |
| Typical Coupling Efficiency (N-Methylated) | ~95-98%[2] | >99% (with optimized reagents)[] |
| Overall Crude Peptide Yield | 60 - 80% (dependent on sequence)[2] | Generally high, but can be lower for difficult sequences. |
| Crude Peptide Purity (Hydrophobic Peptides) | Often yields higher purity for difficult, hydrophobic sequences.[][6] | May result in lower purity for difficult, hydrophobic sequences.[1][6] |
| Final Cleavage Conditions | Harsh; strong acids like anhydrous HF or TFMSA are required.[1][5] | Mild; TFA-based cocktails are typically used.[1][3] |
| Compatibility with Sensitive Moieties | Less compatible due to repeated strong acid deprotection and harsh final cleavage. | More compatible with acid-sensitive modifications like phosphorylation and glycosylation.[][11] |
| Automation Friendliness | Less common in modern automated synthesizers. | The dominant strategy for automated SPPS due to milder conditions.[] |
Experimental Protocols
The successful incorporation of N-methylated amino acids using either strategy hinges on optimized protocols, particularly the coupling step, to overcome the steric hindrance of the N-methyl group.[1]
Boc Strategy Experimental Protocol for N-Methylated Amino Acids
The Boc strategy for N-methylated peptides generally follows the standard Boc-SPPS protocol with modifications to the coupling step to ensure efficient acylation of the sterically hindered N-methyl amine.[1]
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).[1][2]
-
Boc Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group.[1][5]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid and prepare for coupling.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of diisopropylethylamine (DIEA) in DCM or DMF.[1][2]
-
Coupling of N-methylated Amino Acid:
-
Pre-activate the Boc-N-methyl-amino acid (3-5 equivalents) with a highly efficient coupling reagent. For N-methylated amino acids, reagents like PyAOP or PyBroP are often preferred.[2][7]
-
For particularly difficult couplings, in situ neutralization protocols are often employed. This involves adding the activated amino acid and a base (e.g., DIEA) simultaneously to the deprotected peptide-resin to minimize aggregation.[1]
-
Allow the coupling reaction to proceed for 2-4 hours, or until completion.[2]
-
-
Monitoring: Monitor the reaction progress using a colorimetric test suitable for secondary amines, such as the Isatin or Chloranil test, as the standard Kaiser (ninhydrin) test is unreliable for N-methylated amines.[2][12]
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.[1]
-
Repeat Cycle: Repeat steps 2-7 for each amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA, typically with scavengers like anisole (B1667542) or thioanisole.[1]
Fmoc Strategy Experimental Protocol for N-Methylated Amino Acids
The Fmoc strategy is widely used for its milder conditions, but the coupling of N-methylated amino acids requires special attention to achieve high efficiency.[1]
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF).[1]
-
Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.[1]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene adduct.[1]
-
Coupling of N-methylated Amino Acid:
-
Dissolve the Fmoc-N-methyl-amino acid (3-5 equivalents) and a highly efficient coupling reagent in DMF. For N-methylated amino acids, HATU, HCTU, or PyBroP are often preferred over standard reagents like HBTU or HOBt/DIC.[1][8][13]
-
Add a non-nucleophilic base such as DIEA or 2,4,6-collidine to the activation mixture.[1][9]
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-4 hours. Double coupling may be necessary for particularly challenging sequences.[1]
-
-
Monitoring: Monitor the reaction progress using a colorimetric test suitable for secondary amines, such as the Bromophenol Blue test.[1]
-
Washing: Thoroughly wash the resin with DMF and DCM.[1]
-
Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups using a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).[1]
Experimental Workflows
The following diagrams illustrate the key steps in the Boc and Fmoc solid-phase synthesis of peptides containing N-methylated amino acids.
Conclusion
The selection of a protection strategy for the synthesis of N-methylated peptides is a critical decision that significantly impacts the efficiency and outcome of the synthesis. The Boc strategy, with its acid-labile protecting group, offers a robust solution for overcoming the challenges of aggregation often encountered with hydrophobic and N-methylated sequences.[1] Conversely, the Fmoc strategy provides a milder, more versatile, and automation-friendly approach that is compatible with a broader range of sensitive functionalities.[1] The success of either method is highly dependent on the optimization of coupling conditions to address the steric hindrance of the N-methyl group. By carefully considering the properties of the target peptide and the comparative advantages of each strategy, researchers can enhance the likelihood of a successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
The Boc Strategy: A Superior Approach for the Synthesis of Hydrophobic Peptides
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the challenges posed by hydrophobic sequences are a frequent and significant hurdle. Peptide aggregation during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and difficult purification. While the Fmoc/tBu strategy is the most widely used method for standard peptide synthesis, the tert-butyloxycarbonyl (Boc) strategy often proves to be more advantageous for challenging, hydrophobic sequences. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of hydrophobic peptides, supported by experimental data and detailed methodologies.
The primary challenge in synthesizing hydrophobic peptides lies in their propensity to form secondary structures and aggregate on the solid support, hindering the accessibility of the N-terminus for subsequent coupling reactions. The choice of the Nα-protecting group strategy can significantly impact the success of the synthesis.
Mitigating Aggregation: The Key Advantage of the Boc Strategy
The Boc strategy utilizes the acid-labile tert-butyloxycarbonyl group for temporary Nα-amino protection. The key advantage of this approach for hydrophobic peptides stems from the deprotection step. Removal of the Boc group is achieved by treatment with trifluoroacetic acid (TFA), which protonates the newly exposed N-terminal amine. This positively charged ammonium (B1175870) salt disrupts the interchain hydrogen bonding that leads to the formation of β-sheet structures and subsequent aggregation. By keeping the peptide chains in a more solvated and less aggregated state, the coupling efficiency of the next amino acid is significantly improved.[1]
In contrast, the Fmoc strategy employs a base-labile protecting group, which is removed with piperidine. This results in a neutral N-terminal amine, which can readily participate in hydrogen bonding, promoting aggregation, especially in hydrophobic sequences.
A critical enhancement to the Boc strategy for difficult sequences is the use of in situ neutralization protocols. In this approach, the neutralization of the N-terminal ammonium salt and the subsequent amino acid coupling occur simultaneously. This minimizes the time the peptide spends in a neutral, aggregation-prone state, further enhancing synthesis efficiency.[2][3][4]
Performance Comparison: Boc vs. Fmoc for Hydrophobic Peptides
While direct head-to-head quantitative comparisons in single studies are limited, the literature consistently supports the superiority of the Boc strategy for "difficult" and hydrophobic sequences, often citing higher crude purity and yields.[] A prime example of a challenging hydrophobic peptide is the Amyloid beta (Aβ) peptide, particularly the Aβ(1-42) fragment, which is notorious for its aggregation propensity.
| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Purity | Reference |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | 33 | Low | [6] |
| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | 57 | Improved | [6] |
| Fmoc/tBu SPPS with Double Linker System | Aβ(1-42) | 56 | High | [6] |
| Microwave-assisted Fmoc SPPS | Aβ(1-42) | 87 | 67% | [7][8] |
| Boc/Bzl SPPS | Aβ(1-42) | Qualitatively higher yields and purity reported for "difficult sequences" | High | [] |
Table 1: Comparison of reported crude yields for the synthesis of the hydrophobic Aβ(1-42) peptide using different Fmoc-based strategies. While specific quantitative data for a direct comparison with the Boc strategy is not available from the same source, the literature suggests that the Boc strategy is often more successful for such aggregation-prone peptides.
Experimental Protocols
Detailed Protocol for Boc-SPPS of a Hydrophobic Peptide (e.g., Aβ(1-42)) with In Situ Neutralization
This protocol is a generalized procedure based on established Boc chemistry principles and is particularly suited for hydrophobic peptides.
1. Resin Selection and Preparation:
-
Resin: Use a suitable resin for C-terminal acid peptides, such as PAM (phenylacetamidomethyl) resin, which offers good stability to the repetitive TFA treatments. For C-terminal amides, MBHA (p-methylbenzhydrylamine) resin is a common choice.
-
Swelling: Swell the resin in dichloromethane (B109758) (DCM) for at least 1 hour in a reaction vessel.
2. First Amino Acid Loading:
-
Couple the first Boc-protected amino acid to the resin using standard procedures, for example, via the cesium salt method for PAM resin.
3. SPPS Cycle (Deprotection, Neutralization, and Coupling):
This cycle is repeated for each amino acid in the sequence.
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3-4 equivalents) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in a minimal amount of DMF.
-
Add the activated amino acid solution to the resin-bound peptide TFA salt.
-
Immediately add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using the Kaiser test. For difficult couplings, a second coupling may be necessary.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
4. Cleavage and Deprotection:
-
After the final coupling cycle and N-terminal Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.
-
A typical cleavage cocktail is HF:anisole (9:1, v/v) at 0°C for 1 hour.
-
After cleavage, the HF is evaporated, and the crude peptide is precipitated and washed with cold diethyl ether.
5. Purification:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
Caption: Boc-SPPS workflow with in situ neutralization for hydrophobic peptides.
Caption: Mechanism of aggregation prevention by the Boc strategy.
Conclusion
For the synthesis of hydrophobic and aggregation-prone peptides, the Boc strategy offers significant advantages over the more commonly used Fmoc strategy. The key to its success lies in the acid-mediated deprotection step, which generates a protonated N-terminus that effectively minimizes peptide aggregation. The implementation of in situ neutralization protocols further enhances the efficiency of the Boc strategy for these "difficult sequences." While the use of strong acids like HF for final cleavage requires special handling, the potential for higher yields and purer crude products makes the Boc strategy a powerful tool for researchers facing the challenges of hydrophobic peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 6. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
A Comparative Guide to the Characterization of Peptides Containing Boc-N-Me-Leu-OH
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptide structures is a key strategy for enhancing therapeutic properties such as proteolytic stability and membrane permeability. Boc-N-Me-Leu-OH is a commonly used building block in this context. This guide provides an objective comparison of the performance of peptides containing this compound with relevant alternatives, supported by experimental data.
Performance Comparison: Coupling Efficiency and Racemization
The introduction of a methyl group on the amide nitrogen of an amino acid residue presents steric hindrance, which can significantly impact coupling efficiency and the potential for racemization during peptide synthesis.
Coupling Efficiency
The coupling of N-methylated amino acids is often less efficient than their non-methylated counterparts. This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles. The choice of coupling reagent is critical for maximizing yield and purity.
| Coupling Reagent | Model Peptide System | Crude Purity (%) | Reaction Half-life (min) | Key Observations |
| HATU | Acyl Carrier Protein (65-74) | 83.63 (2x1 min coupling) | 40 | Consistently outperforms PyBOP and HCTU in terms of purity for difficult sequences, especially with shorter coupling times.[1][2] |
| Aza-Peptide Synthesis | ~100 | 40 | Achieves nearly complete conversion in aza-peptide bond formation.[1] | |
| HCTU | Acyl Carrier Protein (65-74) | 79.86 (2x1 min coupling) | 40 | Shows high efficiency and is a more economical alternative to HATU.[1] |
| Aza-Peptide Synthesis | ~55 | 40 | Incomplete conversion observed in aza-peptide synthesis.[1] | |
| PyBOP | Acyl Carrier Protein (65-74) | 48.11 (2x1 min coupling) | 150 | Less efficient for sterically hindered couplings, especially with shorter reaction times.[1][2] |
| Aza-Peptide Synthesis | ~65 | 150 | Incomplete conversion and slower reaction rates compared to HATU and HCTU.[1] | |
| PyBroP | Boc-Phe-Xaa-Phe-OBzl (Xaa = N-methylated amino acid) | Significant Yield | Not Specified | Effective for coupling hindered N-methylated amino acids.[3] |
| Boc-Phe-NCA | Boc-Phe-Xaa-Phe-OBzl (Xaa = N-methylated amino acid) | Superior Yield | Not Specified | Superior performance, especially with prolonged reaction times or at elevated temperatures.[3] |
Racemization
Racemization is a critical concern in peptide synthesis, particularly when using activating agents. The structure of the amino acid and the coupling conditions play a significant role. While specific quantitative data for the racemization of this compound is limited in comparative studies, trends can be inferred from the performance of different coupling reagents. Generally, faster and more efficient coupling reagents like HATU are reported to result in less epimerization.[2]
Impact on Peptide Properties
The incorporation of N-methyl-leucine can significantly alter the conformational and biological properties of a peptide.
Conformational Effects
N-methylation restricts the conformational freedom of the peptide backbone. The presence of the N-methyl group can favor a cis amide bond conformation, which is less common in non-methylated peptides. This can lead to the formation of specific secondary structures, such as β-turns. A study on cyclic pentapeptides showed that the presence of N-methylnorleucine (a close analog of N-methyl-leucine) led to a higher number of cis/trans isomers compared to a proline-containing peptide, indicating enhanced flexibility in certain contexts.[4] Theoretical calculations on N-acetyl-L-leucine-N'-methylamide have also been used to explore the conformational preferences of leucine (B10760876) residues.[5]
Enzymatic Stability
A primary motivation for incorporating N-methylated amino acids is to enhance resistance to proteolytic degradation. The N-methyl group sterically hinders the approach of proteases, thereby increasing the peptide's half-life in vivo. While specific data for peptides containing only N-methyl-leucine is not detailed in the provided results, studies on peptides with various N-methylated residues have shown significantly improved stability against enzymatic degradation.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using a Boc/Bzl protection strategy on a Merrifield resin.
Materials:
-
Merrifield resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
HATU
-
Piperidine (for optional capping)
-
Acetic anhydride (B1165640) (for optional capping)
-
Pyridine (for optional capping)
-
HF cleavage cocktail (e.g., HF/anisole)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow to activate for 10 minutes.
-
Add the activated amino acid solution to the drained resin and agitate for 2 hours.
-
Monitor coupling completion using the Kaiser test.
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM and agitate for 30 minutes.
-
Wash the resin with DCM, isopropanol, and then DMF.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 5 minutes (repeat once).
-
Wash the resin with DMF.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor coupling completion using the Isatin test (the Kaiser test is not reliable for secondary amines). A double coupling may be necessary for optimal yield.
-
-
Capping (Optional): If coupling is incomplete, cap unreacted amines with a solution of acetic anhydride/pyridine/DCM.
-
Chain Elongation: Repeat steps 3-5 for the remaining amino acids in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF and DCM and dry under vacuum.
-
Treat the resin with an HF cleavage cocktail (e.g., HF/anisole 9:1) at 0°C for 1 hour.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.[6][7][8][9]
Workflow for Boc-SPPS of a Peptide Containing this compound
Caption: Workflow for Boc-SPPS incorporating this compound.
Signaling Pathways and Logical Relationships
The incorporation of N-methylated amino acids can be strategically employed to modulate the interaction of a peptide with its biological target, for example, by creating more potent antagonists for G-protein coupled receptors (GPCRs).
Antagonism of a GPCR Signaling Pathway
Caption: Antagonism of a GPCR signaling pathway by a peptide containing N-Me-Leu.
Alternatives to this compound
While this compound is a valuable building block, several alternatives can be considered depending on the specific requirements of the peptide.
-
Fmoc-N-Me-Leu-OH: For syntheses employing Fmoc chemistry, which uses a milder base for deprotection and is often preferred for its compatibility with a wider range of functional groups.
-
Other N-Methylated Amino Acids: Incorporating other N-methylated amino acids such as N-Me-Ala, N-Me-Phe, or N-Me-Val can be used to fine-tune the conformational and biological properties of the peptide.
-
Aza-amino acids: Replacing the α-carbon with a nitrogen atom can also confer resistance to proteolysis and modulate conformation.
-
D-amino acids: The incorporation of D-amino acids is another effective strategy to increase enzymatic stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Analysis of Peptides Containing Boc-N-Me-Leu-OH
For researchers, scientists, and drug development professionals, understanding the conformational dynamics of peptides is crucial for designing effective therapeutics. The incorporation of N-methylated amino acids, such as Boc-N-Me-Leu-OH, is a key strategy for enhancing peptide stability and permeability. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier tool for elucidating the three-dimensional structure and dynamic properties of these modified peptides in solution.
This guide provides a comparative analysis of peptides containing this compound and their non-methylated counterparts, supported by experimental data and detailed protocols for NMR analysis.
Impact of N-Methylation on Peptide Structure: A Comparative NMR Perspective
The introduction of a methyl group on the amide nitrogen of a leucine (B10760876) residue (N-Me-Leu) significantly alters the peptide's conformational landscape. This modification restricts the rotation around the peptide bond, influencing the local secondary structure and, in many cases, leading to a higher population of the cis-amide bond conformation compared to the predominantly trans conformation in non-methylated peptides.[1][2][3] This cis/trans isomerization can be readily observed and quantified using 1D and 2D NMR techniques, as the chemical environments of the surrounding protons and carbons are distinct for each isomer.
Comparative ¹H and ¹³C NMR Chemical Shift Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for Boc-L-Leucine-OH and its N-methylated analog, Boc-N-Me-L-Leucine-OH, as well as for a model dipeptide to illustrate the effects of N-methylation in a peptide context.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Boc-L-Leu-OH (Representative) | Boc-N-Me-L-Leu-OH (trans) | Boc-N-Me-L-Leu-OH (cis) |
| N-H | ~5.0 (d) | - | - |
| α-H | ~4.3 (m) | ~4.8 (dd) | ~4.5 (dd) |
| β-H | ~1.7 (m) | ~1.8 (m) | ~1.6 (m) |
| γ-H | ~1.7 (m) | ~1.8 (m) | ~1.6 (m) |
| δ-CH₃ | ~0.9 (d) | ~0.9 (d) | ~1.0 (d) |
| N-CH₃ | - | ~2.8 (s) | ~3.0 (s) |
| Boc-CH₃ | ~1.4 (s) | ~1.5 (s) | ~1.4 (s) |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Boc-L-Leu-OH (Representative) | Boc-N-Me-L-Leu-OH (trans) | Boc-N-Me-L-Leu-OH (cis) |
| C=O (Leu) | ~176 | ~174 | ~175 |
| C=O (Boc) | ~156 | ~156 | ~157 |
| Cα | ~53 | ~58 | ~55 |
| Cβ | ~42 | ~40 | ~41 |
| Cγ | ~25 | ~25 | ~25 |
| Cδ | ~22, 23 | ~21, 23 | ~22, 24 |
| N-CH₃ | - | ~32 | ~38 |
| C (Boc) | ~80 | ~80 | ~81 |
| CH₃ (Boc) | ~28 | ~28 | ~28 |
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and peptide sequence.
Conformational Analysis using NOESY and ROESY
Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments are pivotal in determining the three-dimensional structure of peptides. The presence of an N-methyl group introduces unique NOE/ROE correlations that are indicative of the cis or trans conformation of the N-methylated peptide bond.
Table 3: Key Diagnostic NOE/ROE Correlations for N-Methylated Leucine
| Correlation | Conformation | Expected Distance |
| α-H (i) to α-H (i-1) | trans | Strong |
| α-H (i) to N-CH₃ (i) | cis | Strong |
| N-CH₃ (i) to α-H (i-1) | trans | Strong |
Experimental Protocols for NMR Analysis
A thorough NMR analysis of this compound containing peptides involves a series of 1D and 2D experiments.
Sample Preparation
-
Dissolution: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence the observed conformation.
-
Internal Standard: Add a suitable internal standard (e.g., TMS) for chemical shift referencing.
-
Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
A standard suite of NMR experiments for conformational analysis includes:
-
1D ¹H NMR: To observe the overall proton spectrum and identify the presence of multiple conformers (e.g., cis/trans isomers).
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structural calculations. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in resonance assignment.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, useful for assigning quaternary carbons and confirming sequence.
Typical Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: 298 K. Temperature can be varied to study conformational dynamics.
-
¹H Pulse Width: Calibrated 90° pulse.
-
Spectral Width: 10-12 ppm for ¹H, 150-200 ppm for ¹³C.
-
NOESY/ROESY Mixing Time: 100-300 ms, optimized based on the molecular size of the peptide.
Visualizing the NMR Analysis Workflow
The following diagram illustrates a typical workflow for the NMR-based conformational analysis of a peptide containing this compound.
Caption: Workflow for NMR conformational analysis.
Logical Flow for Cis/Trans Isomer Identification
The presence of N-methylation necessitates a careful analysis to distinguish between cis and trans isomers around the N-methylated peptide bond.
Caption: Logic for identifying cis/trans isomers.
By employing the methodologies outlined in this guide, researchers can effectively characterize the conformational properties of peptides containing this compound, paving the way for the rational design of more potent and bioavailable peptide-based drugs.
References
Decoding N-Methylated Leucine: A Comparative Guide to its Mass Spectrometric Behavior
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of N-methylation on peptide analysis by mass spectrometry is crucial for accurate characterization and quantification. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing N-methylated leucine (B10760876) versus their non-methylated counterparts, supported by an overview of fragmentation mechanisms and detailed experimental protocols.
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, profoundly influences its physicochemical properties. This modification enhances metabolic stability and cell permeability, making N-methylated peptides attractive therapeutic candidates.[1] However, this alteration also introduces unique challenges and opportunities in their analysis by mass spectrometry. The presence of an N-methyl group alters peptide fragmentation pathways, leading to characteristic shifts in ion series and the formation of diagnostic ions that can be leveraged for confident identification.
Unraveling Fragmentation: A Tale of Two Leucines
The key to differentiating N-methylated from non-methylated leucine-containing peptides lies in their distinct fragmentation patterns under different activation methods, primarily Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID): A Shift in the Balance
In CID, the peptide backbone is fragmented, producing primarily b- and y-type ions. For non-methylated leucine peptides, the fragmentation follows well-established pathways. However, the introduction of an N-methyl group on a leucine residue alters the proton mobility and steric environment, influencing which bonds are preferentially cleaved.
A key diagnostic feature for N-methylated amino acids is the potential for a characteristic neutral loss. While not definitively documented for N-methylated leucine in the reviewed literature, a neutral loss of methylamine (B109427) (CH3NH2) or related species from fragment ions is a plausible signature.
Furthermore, the immonium ion for leucine is observed at m/z 86.10.[1][2] For N-methylated leucine, this immonium ion is expected to shift by the mass of the methyl group minus a proton, resulting in a diagnostic ion at a different m/z.
Table 1: Predicted CID Fragmentation Differences
| Feature | Leucine-Containing Peptide | N-Methylated Leucine-Containing Peptide |
| Primary Ion Types | b- and y-ions | b- and y-ions |
| Relative Ion Abundance | Typical distribution based on peptide sequence | Altered b- and y-ion ratios, potential suppression of cleavage at the N-methylated site |
| Diagnostic Ions | Leucine immonium ion at m/z 86.10 | Shifted immonium ion, potential for specific neutral losses (e.g., methylamine) |
Electron Transfer Dissociation (ETD): Preserving the Modification
ETD is a "softer" fragmentation technique that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type ions.[3][4] A significant advantage of ETD is its ability to preserve labile post-translational modifications, making it particularly well-suited for analyzing N-methylated peptides.[5]
Studies have shown that N-methylation of the amide nitrogen does not have a detrimental effect on the ETD process.[6] This means that peptides containing N-methylated leucine will still efficiently fragment to produce informative c- and z-ion series, allowing for confident sequence determination and localization of the modification. The mass of the c- or z-ion containing the N-methylated leucine will be shifted accordingly.
Table 2: Predicted ETD Fragmentation Differences
| Feature | Leucine-Containing Peptide | N-Methylated Leucine-Containing Peptide |
| Primary Ion Types | c- and z-ions | c- and z-ions |
| Modification Retention | N/A | N-methyl group is retained on the fragment ions |
| Sequence Coverage | Generally provides good sequence coverage | Generally provides good sequence coverage, facilitating localization of the N-methyl group |
Experimental Protocols
Accurate and reproducible analysis of N-methylated peptides requires meticulous sample preparation and optimized mass spectrometry conditions.
Sample Preparation
-
Peptide Synthesis: N-methylated leucine-containing peptides for use as standards can be synthesized using established solid-phase peptide synthesis (SPPS) protocols. Fmoc-N-Me-Leu-OH is a commercially available building block for this purpose.
-
Sample Clean-up: Prior to mass spectrometry analysis, it is crucial to remove salts, detergents, and other contaminants that can interfere with ionization. This is typically achieved using reversed-phase solid-phase extraction (SPE) with C18 cartridges.
-
Sample Resuspension: The purified peptide is reconstituted in a solvent compatible with the mass spectrometer's ionization source, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to aid in protonation for positive ion mode electrospray ionization.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a nano-liquid chromatography (nanoLC) system is recommended for optimal sensitivity and mass accuracy.
-
Liquid Chromatography: Peptides are separated using a reversed-phase nanoLC column with a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry Method:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
MS1 Scan: A full scan (MS1) is performed to detect the precursor ions of the peptides.
-
MS2 Scans (CID/HCD): Data-dependent acquisition (DDA) is used to select the most intense precursor ions for fragmentation by CID or Higher-Energy Collisional Dissociation (HCD). A normalized collision energy (NCE) of 25-30% is a good starting point and should be optimized for the specific peptide.
-
MS2 Scans (ETD): If available, an alternating CID/ETD or a decision-tree method can be employed. For ETD, the reaction time and reagent ion settings should be optimized according to the instrument manufacturer's recommendations.
-
Visualizing the Workflow and Fragmentation
To better understand the analytical process and the key differences in fragmentation, the following diagrams are provided.
References
- 1. ionsource.com [ionsource.com]
- 2. gpmaw.com [gpmaw.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. High-Resolution Enabled 5-plex Mass Defect-based N,N-Dimethyl Leucine Tags for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Synthetic Peptides with Boc-N-Me-Leu-OH
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable and reproducible results. The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH), introduces unique challenges in both synthesis and subsequent purity analysis. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of these complex synthetic peptides, supported by experimental data and detailed protocols.
The introduction of an N-methyl group on the peptide backbone can enhance proteolytic stability and improve membrane permeability, making these modified peptides attractive candidates for therapeutic development.[1] However, the steric hindrance posed by the N-methyl group can lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS), resulting in a higher propensity for deletion sequences and other impurities.[2] Consequently, robust and accurate analytical methods are crucial for the characterization and quality control of synthetic peptides containing this compound.
Unveiling Impurities: A Comparative Look at Analytical Techniques
The three most powerful and commonly employed techniques for analyzing the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in the context of N-methylated peptides.
Quantitative Purity Analysis: A Head-to-Head Comparison
The following table summarizes the performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in the purity analysis of a model synthetic peptide containing a this compound residue.
| Analytical Metric | RP-HPLC | ESI-MS | NMR Spectroscopy |
| Typical Crude Purity (%) | 50 - 70[2] | Not directly quantitative for purity | Not typically used for crude purity |
| Post-Purification Purity (%) | >95[2] | Confirms mass of purified product | >95 (for structural integrity)[3] |
| Limit of Detection (LOD) | ~0.1% | Femtomole to attomole range | ~0.1-1% |
| Primary Strengths | High resolution, quantification | High sensitivity, mass identification | Structural elucidation, isomer differentiation |
| Key Limitations | Co-elution of impurities | Ionization suppression, not inherently quantitative | Lower sensitivity, complex data analysis |
Common Impurities in Peptides Synthesized with this compound
The synthesis of peptides incorporating this compound can introduce several types of impurities that require careful analytical characterization.
| Impurity Type | Description | Primary Detection Method |
| Deletion Sequences | Peptides missing one or more amino acid residues due to incomplete coupling.[2] | HPLC, MS |
| Truncated Sequences | Peptides with a shorter sequence than intended, often due to premature termination of synthesis. | HPLC, MS |
| Incomplete Deprotection | Residual Boc protecting groups on the N-terminus or amino acid side chains.[4] | HPLC, MS |
| Racemization | Conversion of L-amino acids to their D-enantiomers. | Chiral HPLC, NMR |
| Side-Product Formation | Modifications of amino acid side chains during synthesis or cleavage.[5] | HPLC, MS |
| Aggregation | Formation of peptide dimers or oligomers. | Size-Exclusion Chromatography (SEC), MS |
Experimental Protocols for Purity Analysis
Detailed and optimized experimental protocols are essential for obtaining accurate and reliable purity data for synthetic peptides containing this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthetic peptide by separating it from process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724).[6]
-
Gradient: A typical starting gradient is a linear progression from 5% to 95% Mobile Phase B over 30 minutes.[6]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[6]
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[6]
-
Column Temperature: 30-40 °C to enhance peak shape.[6]
-
Injection Volume: 10-20 µL.[6]
-
Sample Preparation: Dissolve the peptide in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[6]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of the target peptide and identify impurities based on their mass-to-charge ratio (m/z).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF or triple quadrupole).[1]
-
Sample Preparation:
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.
-
MS Parameters (Typical):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak corresponding to the theoretical mass of the target peptide. Impurities will appear as additional peaks with different m/z values. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of modifications or truncations.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural information, confirm the presence of the N-methyl group, and assess conformational purity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Sample Preparation:
-
NMR Experiments:
-
1D ¹H NMR: Provides a general overview of the peptide's structure and can be used to identify the N-methyl signal.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning amino acid spin systems.[10]
-
2D TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system, aiding in the complete assignment of amino acid residues.[10]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proton-proton distances, which is crucial for determining the three-dimensional structure and identifying cis/trans isomers around the N-methylated peptide bond.[12]
-
-
Data Analysis: The chemical shifts, coupling constants, and NOE/ROE patterns are analyzed to confirm the peptide's primary sequence, the presence and location of the N-methyl group, and its conformational state. Purity can be assessed by the absence of unexpected signals.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the general workflow for peptide purity analysis and the decision-making process for selecting the appropriate analytical technique.
Conclusion
The purity analysis of synthetic peptides containing this compound requires a multi-faceted approach. RP-HPLC stands as the primary tool for quantitative purity assessment, while mass spectrometry is indispensable for confirming molecular identity and identifying impurities. NMR spectroscopy provides an unparalleled level of detail for structural confirmation and the characterization of conformational isomers. By understanding the strengths and limitations of each technique and implementing robust experimental protocols, researchers can ensure the quality and reliability of their synthetic N-methylated peptides, paving the way for successful downstream applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 11. nmr-bio.com [nmr-bio.com]
- 12. books.rsc.org [books.rsc.org]
N-Methylation: A Key Strategy for Enhancing Peptide Proteolytic Stability
For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptides to enzymatic degradation is a critical hurdle in therapeutic development. N-methylation, the substitution of a peptide backbone amide proton with a methyl group, has emerged as a powerful strategy to bolster proteolytic resistance and improve the pharmacokinetic profiles of peptide-based drugs.
This guide provides an objective comparison of the proteolytic stability of N-methylated peptides against their non-methylated counterparts, supported by experimental data. It also offers detailed methodologies for key stability assays to facilitate the rational design of more robust and effective peptide therapeutics.
One of the most significant advantages of N-methylation is the pronounced increase in resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to the peptide backbone through a series of interactions, including hydrogen bonding.[1] By replacing the amide proton—a key hydrogen bond donor—with a methyl group, N-methylation disrupts this recognition process.[1] Furthermore, the added methyl group introduces steric hindrance, physically impeding the approach of the protease to the scissile peptide bond.[1] This dual-action mechanism leads to a substantial enhancement in the peptide's half-life in biological fluids.[1]
Quantitative Comparison of Proteolytic Stability
The following table summarizes experimental data from various studies, comparing the stability of N-methylated peptides with their corresponding non-methylated analogs in the presence of common proteases and in human serum.
| Peptide/Analog | Modification | Condition | Half-life (t½) | % Degradation (at time point) | Reference |
| Native Peptide (Illustrative) | None | Trypsin | 0.5 hours | - | [2] |
| N-methylated Peptide (Illustrative) | N-methylation at cleavage site | Trypsin | > 24 hours | - | [2] |
| Cyclic Peptide 1 | Multiple D-residues | Human Plasma | > 360 min | Not specified | [3] |
| N-methylated Cyclic Peptide 3 | Multiple D-residues, partial N-methylation | Human Plasma | > 360 min | Not specified | [3] |
| N-methylated Cyclic Peptide 5 | Multiple D-residues, permethylated | Human Plasma | > 360 min | Not specified | [3] |
| Anoplin | Native Peptide | Trypsin & Chymotrypsin (B1334515) | - | Rapid | [4] |
| N-methylated Anoplin Analogs | N-methylation at cleavage sites | Trypsin & Chymotrypsin | Increased by 10⁴-10⁶ times | Significantly reduced | [4] |
| MN1.1 | Native Peptide | Serum | Almost completely degraded after 6h | ~100% | [5] |
Note: The data presented are illustrative and highly dependent on the specific peptide sequence, the position of N-methylation, and the experimental conditions.[1] While N-methylation consistently enhances proteolytic stability, its effect on receptor binding and overall bioactivity can vary and requires position-specific investigation.[1][6]
Experimental Protocols
Detailed methodologies for assessing the proteolytic stability of peptides are crucial for reproducible and comparable results.
Protocol 1: Proteolytic Stability Assay using Trypsin or Chymotrypsin
This protocol outlines a general method for determining the stability of peptides against specific proteases like trypsin and chymotrypsin.
Materials:
-
Purified test peptides (N-methylated and non-methylated)
-
Assay Buffer: 50mM Tris-HCl, pH 8.0, containing 10mM CaCl2
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Peptide Stock Solution Preparation: Dissolve the test peptides in the assay buffer to a final concentration of 1 mg/mL.[2]
-
Enzyme Solution Preparation: Prepare a stock solution of trypsin or chymotrypsin in a suitable buffer (e.g., 1 mM HCl).
-
Digestion Reaction: In a microcentrifuge tube, mix the peptide solution with the protease solution. A typical enzyme-to-substrate ratio (w/w) is 1:50 to 1:200.[7]
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically 30°C or 37°C.[8]
-
Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes, and longer for stable peptides), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution (10% TFA) to the aliquot.[2]
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The percentage of the remaining intact peptide is determined by integrating the area of the corresponding peak at different time points relative to the area at time zero.[9]
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and the peptide's half-life (t½).
Protocol 2: Serum Stability Assay
This protocol provides a method to evaluate peptide stability in a more physiologically relevant matrix, human serum.
Materials:
-
Test peptides (N-methylated and non-methylated)
-
Human Serum[1]
-
Trichloroacetic Acid (TCA) solution for protein precipitation
-
HPLC system as described above
Procedure:
-
Peptide Incubation: Incubate the test peptide at a final concentration of 1 mg/mL in human serum at 37°C.[1]
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 3, 9, 24, and 72 hours), collect aliquots of the serum-peptide mixture.[6]
-
Protein Precipitation: To stop the reaction and remove serum proteins, add an equal volume of cold TCA solution to each aliquot, vortex, and incubate on ice.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Collect the supernatant, which contains the peptide and its degradation products, and analyze it by HPLC as described in the previous protocol.
-
Data Analysis: Quantify the remaining intact peptide at each time point to calculate the stability profile and half-life in serum.
Visualizing the Impact of N-Methylation
Diagrams can effectively illustrate the mechanism of protection and the experimental process.
Caption: Workflow for an in vitro proteolytic stability assay.
Caption: N-methylation sterically hinders protease cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 8. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Coupling Reagents for the Acylation of Boc-N-Me-Leu-OH
The synthesis of peptides containing N-methylated amino acids, such as Boc-N-Me-Leu-OH, presents a significant challenge in medicinal chemistry and drug development. The steric hindrance imposed by the N-methyl group can impede the rate of amide bond formation, often leading to lower yields and increased risk of epimerization. The choice of coupling reagent is therefore critical to the successful and efficient synthesis of these modified peptides. This guide provides a comprehensive comparison of commonly used coupling reagents for the acylation of this compound, supported by available data and detailed experimental protocols.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent for N-methylated amino acids is a balance between reactivity, the potential for side reactions, and cost. Modern uronium/aminium and phosphonium (B103445) salt-based reagents have largely superseded older methods, such as those using carbodiimides alone, for these challenging couplings. Reagents like HATU, HCTU, PyBOP, and COMU are frequently recommended for their high reactivity and ability to overcome the steric hindrance of N-methylated residues.
| Coupling Reagent | Class | Typical Yield for N-Methylated Residues | Epimerization Risk | Key Advantages & Disadvantages |
| HATU | Uronium/Guanidinium Salt | High (>90%) | Very Low | Advantages: Highly effective and fast-acting, considered one of the best reagents for sterically hindered couplings.[1] Disadvantages: Higher cost compared to other reagents. |
| HCTU | Uronium/Guanidinium Salt | High (>85%) | Low | Advantages: A more cost-effective alternative to HATU with comparable efficiency in many cases.[2] Disadvantages: May be slightly less effective than HATU for the most challenging couplings. |
| PyBOP | Phosphonium Salt | High (>90%) | Low | Advantages: A strong activating agent, often used with additives like HOAt to further improve efficiency and reduce epimerization. Disadvantages: Byproducts can sometimes complicate purification. |
| COMU | Uronium Salt | Very High (>95%) | Very Low | Advantages: Often demonstrates superior or comparable efficiency to HATU, with a better safety profile (non-explosive), and its byproducts are water-soluble, simplifying work-up.[3] Disadvantages: Can be more expensive than HCTU or PyBOP. |
| DCC/HOBt | Carbodiimide | Moderate to Low (50-70%) | Moderate to High | Advantages: Low cost. Disadvantages: Generally inefficient for sterically hindered amino acids, leading to low yields and significant epimerization. The dicyclohexylurea (DCU) byproduct can be difficult to remove.[4] |
Experimental Protocols
The following is a generalized, yet detailed, protocol for the coupling of this compound in solid-phase peptide synthesis (SPPS). This protocol is based on best practices for sterically hindered N-methylated amino acids.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-4 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HCTU, PyBOP, or COMU) (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Reagents for monitoring coupling completion (e.g., Chloranil or Isatin test)
Procedure:
-
Resin Preparation: The peptide-resin should be washed and well-swollen in DMF or NMP prior to coupling.
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound and the chosen coupling reagent in DMF or NMP.
-
Add DIEA to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature. For sterically hindered couplings involving N-methylated amino acids, an extended coupling time of 2-4 hours is recommended. In some particularly difficult cases, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary.
-
-
Monitoring the Reaction:
-
Standard ninhydrin (B49086) tests are not effective for secondary amines like N-methylated amino acids. The Chloranil or Isatin test should be used to monitor the completeness of the coupling reaction.[5] A negative test indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, the resin is thoroughly washed with DMF, followed by DCM, and then DMF again to remove any excess reagents and byproducts.
-
Visualizing the Workflow and Rationale
To better understand the process, the following diagrams illustrate the general workflow for the coupling of this compound and the rationale behind the selection of specialized coupling reagents.
References
Safety Operating Guide
Personal protective equipment for handling Boc-N-Me-Leu-OH
Essential Safety and Handling Guide for Boc-N-Me-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS 53363-89-6). The following procedures for operation and disposal are designed to ensure the safety of laboratory personnel and compliance with standard laboratory practices.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Boc-N-methyl-L-leucine, N-(tert-Butoxycarbonyl)-N-methyl-L-leucine |
| CAS Number | 53363-89-6[1][2][3] |
| Molecular Formula | C12H23NO4[3][4] |
| Molecular Weight | 245.32 g/mol [1][2][3] |
| Form | Solid[1][2] |
| Storage Class | 11 (Combustible Solids)[1][2] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved N95 dust mask.[1][2] | Necessary when handling the powder to avoid inhalation of dust. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.Avoid direct contact with skin and eyes.[5]Do not breathe in the dust.[5]Wash hands thoroughly after handling the substance.[5] |
| Storage | Store in a cool, dry, and well-ventilated area.[5]Keep the container tightly closed when not in use.[5]Store away from incompatible materials, such as strong oxidizing agents.[5] |
First Aid Measures
In case of exposure, follow these immediate first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Note: This first aid information is based on general laboratory safety guidelines for handling chemical powders. Always refer to a specific Safety Data Sheet (SDS) if available and consult with a medical professional.
Disposal Plan
All waste containing this compound must be managed as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for chemical waste. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
| General Disposal | Disposal of chemical waste must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[5] |
Experimental Protocol: N-Boc Deprotection
The following is a general protocol for the deprotection of the N-Boc group from an amino acid, a common step in peptide synthesis. This procedure should be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Boc-protected amino acid (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Stir plate and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected amino acid in dichloromethane (DCM) in a round-bottom flask.
-
Acid Addition: Slowly add an excess of trifluoroacetic acid (TFA) to the solution. The reaction is typically performed with a high concentration of TFA in DCM (e.g., 25-50% v/v).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotection is usually complete within 1-2 hours.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA using a rotary evaporator.
-
Product Isolation: The resulting deprotected amino acid salt can be further purified if necessary.
Workflow Diagrams
Caption: Workflow for handling and using this compound.
Caption: Disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
